Benzyl (7-methyloctyl) phthalate
Description
The exact mass of the compound Benzyl (7-methyloctyl) phthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyl (7-methyloctyl) phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (7-methyloctyl) phthalate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-O-benzyl 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-19(2)12-6-3-4-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-20-13-7-5-8-14-20/h5,7-10,13-16,19H,3-4,6,11-12,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTZLYGDXPHVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721439 | |
| Record name | Benzyl 7-methyloctyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126198-74-1 | |
| Record name | Benzyl 7-methyloctyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl Isononyl Phthalate (mixture of branched chain isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Elucidation and Characterization of Benzyl (7-methyloctyl) Phthalate: A Comprehensive Analytical Framework
Executive Summary & Context
In the high-stakes domain of pharmaceutical Extractables and Leachables (E&L), phthalates remain a critical class of impurities due to their regulatory status and toxicological profiles. While common phthalates like DEHP and BBP are easily identified via library matching, mixed-ester isomers such as Benzyl (7-methyloctyl) phthalate present a unique elucidation challenge.
This molecule represents a specific isomer of "Benzyl isononyl phthalate." Unlike technical-grade isononyl mixtures, the 7-methyloctyl isomer possesses a defined branching point at the penultimate carbon of the alkyl chain. Distinguishing this specific structure from other branched isomers (e.g., 3-methyloctyl) or linear n-nonyl analogs is vital for accurate toxicological risk assessment and source identification (e.g., specific plasticizer grades).
This guide details a self-validating, multi-modal workflow for the unequivocal structural elucidation of Benzyl (7-methyloctyl) phthalate, synthesizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Profile
-
IUPAC Name: 1-Benzyl 2-(7-methyloctyl) benzene-1,2-dicarboxylate
-
Molecular Formula:
-
Monoisotopic Mass: 382.2144 Da
-
Structural Features:
-
Core: Phthalate (ortho-substituted benzene ring).[1]
-
Moiety A: Benzyl ester (aromatic ring attached via methylene).
-
Moiety B: 7-methyloctyl ester (C9 chain with terminal isopropyl branching).
-
Analytical Workflow: The Logic of Elucidation
The following flowchart illustrates the decision matrix required to move from an unknown impurity peak to a confirmed structure.
Figure 1: Decision tree for the structural elucidation of mixed phthalate esters.
Step 1: Mass Spectrometry (HRMS & Fragmentation)[2]
Mass spectrometry provides the first level of identification. For phthalates, Electron Ionization (EI) in GC-MS and Electrospray Ionization (ESI) in LC-MS provide complementary data.
High-Resolution MS (Formula Confirmation)
Using LC-Q-TOF or Orbitrap in positive ESI mode:
-
Observed Ion:
or . -
Target Formula:
. -
Unsaturation: 10 Degrees of Unsaturation (DoU).
-
Phthalate ring = 4 DoU + 2 Carbonyls = 6.
-
Benzyl ring = 4 DoU.
-
Total = 10 (Consistent).
-
Fragmentation Pathway (The "Fingerprint")
Benzyl alkyl phthalates exhibit a distinct fragmentation pattern compared to dialkyl phthalates. The presence of the benzyl group suppresses the standard McLafferty rearrangement on that side, favoring cleavage of the benzyl-oxygen bond.
Key Diagnostic Ions:
-
m/z 149 (Base Peak): Protonated phthalic anhydride (
). The universal phthalate marker. -
m/z 91: Tropylium ion (
). Confirms the benzyl group. -
m/z 251: Loss of the benzyloxy group (
). -
m/z 207: Protonated Monobenzyl phthalate. This is crucial. It confirms the molecule is a mixed ester. If it were dibenzyl, you would see different ratios; if it were di-alkyl, this would be absent.
Figure 2: Proposed ESI(+) fragmentation pathway for Benzyl (7-methyloctyl) phthalate.
Step 2: NMR Spectroscopy (The "Smoking Gun")
While MS confirms the class (Benzyl C9-Phthalate), it cannot easily distinguish 7-methyloctyl (iso) from n-nonyl (linear) or 3-methyloctyl (ante-iso). NMR is the required tool for this isomer differentiation.
1H NMR Analysis (500 MHz, CDCl3)
The distinction lies in the methyl region (0.8 - 1.0 ppm) .
| Proton Environment | Chemical Shift ( | Multiplicity | Integral | Diagnostic Value |
| Aromatic (Phthalate) | 7.70 - 7.75 | Multiplet (AA'BB') | 2H | Core ID |
| Aromatic (Phthalate) | 7.50 - 7.55 | Multiplet (AA'BB') | 2H | Core ID |
| Aromatic (Benzyl) | 7.30 - 7.45 | Multiplet | 5H | Benzyl ID |
| Benzylic | 5.35 | Singlet | 2H | Confirm Benzyl Ester |
| Ester | 4.25 | Triplet ( | 2H | Linkage to Alkyl |
| Bulk | 1.20 - 1.70 | Multiplet | 10H | Chain Length |
| Methine ( | 1.52 | Multiplet | 1H | Branching Point |
| Terminal | 0.86 | Doublet ( | 6H | Isomer Confirmation |
The Critical Distinction:
-
7-methyloctyl (Iso-structure): The chain ends in an isopropyl group
. This renders the two methyl groups chemically equivalent but split by the adjacent methine proton. Result: A strong Doublet (integral 6H). -
n-Nonyl (Linear): The chain ends in a methyl group
. Result: A Triplet (integral 3H). -
Other Isomers (e.g., 4-methyloctyl): Would show two distinct methyl signals (one triplet at the end, one doublet in the middle).
13C NMR & 2D Correlations
-
Carbonyls: Two distinct signals (
and ppm) confirm the asymmetric ester. -
HMBC (Heteronuclear Multiple Bond Correlation):
-
Correlations from Benzylic protons (5.35 ppm) to Carbonyl A.
-
Correlations from Alkyl
(4.25 ppm) to Carbonyl B. -
Crucial: Correlation from the terminal methyl doublet (0.86 ppm) to the methine carbon and the adjacent methylene, confirming the tail structure.
-
Experimental Protocol: Isolation & Preparation
To replicate this elucidation, follow this protocol for sample preparation from a complex E&L matrix.
-
Extraction:
-
Extract polymeric material with Isopropanol/Hexane (1:1) via reflux for 4 hours.
-
-
Fractionation (Semi-Prep HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 9.4 x 250 mm).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 60% B to 100% B over 20 mins.
-
Target: Collect the fraction eluting after BBP but before Dinonyl Phthalate (DNP).
-
-
Drying:
-
Evaporate solvent under Nitrogen stream at 35°C. Do not use high heat to avoid transesterification.
-
-
Reconstitution:
-
Dissolve residue in
(0.6 mL) containing 0.03% TMS for NMR.
-
Conclusion
The structural elucidation of Benzyl (7-methyloctyl) phthalate relies on a specific convergence of data:
-
MS/MS confirms the mixed benzyl/alkyl phthalate scaffold via the
91, 149, and 207 ions. -
1H NMR provides the definitive proof of the alkyl isomerism. The observation of a 6H doublet at 0.86 ppm is the diagnostic signal that rules out linear nonyl chains and confirms the terminal isopropyl (7-methyl) branching.
This rigorous approach ensures that toxicological assessments are based on the exact chemical entity rather than a generic "isononyl" classification, satisfying the stringency of modern pharmaceutical regulatory requirements.
References
-
Resolving Phthalate Isomers via MS: Yin, P., et al. (2014). "Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry." Journal of Chromatographic Science.
-
NMR Chemical Shift Standards: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. (Used for solvent referencing and impurity exclusion).
-
E&L Analysis of Phthalates: Jenke, D. (2020).[4] "Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables." Wiley Series in Drug Discovery and Development.
-
Differentiation of Isomers by NMR: Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. (Methodology for distinguishing terminal isopropyl vs. n-propyl groups).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. epfl.ch [epfl.ch]
- 4. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]
Preamble: Navigating the Data Landscape for Benzyl (7-methyloctyl) phthalate
An In-depth Technical Guide to the Toxicology of Benzyl Phthalates, with a Focus on Benzyl (7-methyloctyl) phthalate and its Analogue, Benzyl Butyl Phthalate
This guide addresses the toxicology of Benzyl (7-methyloctyl) phthalate. It is critical to establish at the outset that specific toxicological data for this exact chemical (CAS No. 126198-74-1) is sparse in publicly accessible scientific literature.[1] Chemical databases identify this compound as a specific isomer within the broader category of Benzyl Isononyl Phthalate (BINP), a mixture of branched-chain isomers.[1]
Given this data limitation, a scientifically rigorous approach necessitates the use of surrogate data from structurally and metabolically similar compounds. The most extensively studied analogue is Benzyl Butyl Phthalate (BBP, CAS No. 85-68-7).[2][3][4][5] BBP shares the core benzyl ester structure and is known to undergo similar metabolic hydrolysis, making its extensive toxicological database a relevant and valuable resource for predicting the potential hazards of Benzyl (7-methyloctyl) phthalate. Therefore, this guide will synthesize the comprehensive data available for BBP to construct a robust toxicological profile, while clearly noting where inferences are being made.
Section 1: Chemical Identity and Physicochemical Properties
Benzyl phthalates are a class of dialkyl phthalate esters characterized by the presence of one benzyl group and one alkyl group attached to the phthalic acid backbone.[6] They are primarily used as plasticizers to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[7][8]
1.1. Benzyl (7-methyloctyl) phthalate
-
Chemical Name: Benzyl (7-methyloctyl) phthalate
-
Synonyms: Benzyl Isononyl Phthalate (as part of an isomeric mixture)[1]
-
CAS Number: 126198-74-1[1]
-
Molecular Formula: C24H30O4[1]
-
Molecular Weight: 382.49 g/mol [1]
-
Structure:
(Note: A full chemical structure diagram is best represented graphically. The DOT language is not suited for detailed chemical structures.)
1.2. Analogue: Benzyl Butyl Phthalate (BBP)
-
Chemical Name: 1,2-Benzenedicarboxylic acid, butyl phenylmethyl ester[2]
-
Molecular Weight: 312.36 g/mol [9]
-
Properties: BBP is a clear, oily liquid with low water solubility and low volatility, properties that are expected to be similar for Benzyl (7-methyloctyl) phthalate, though with a higher molecular weight suggesting even lower volatility.[1][10]
The key structural difference is the length and branching of the alkyl chain (a C4 chain in BBP vs. a C9 branched chain in Benzyl (7-methyloctyl) phthalate). This difference can influence toxicokinetic properties such as absorption rates and metabolic pathways.
Section 2: Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The biological effect of a phthalate is dictated by its ADME profile. For BBP, and likely other benzyl phthalates, the parent compound is not the primary toxicant; rather, its metabolites are responsible for the observed effects.[3][4]
2.1. Absorption and Distribution Following oral administration, BBP is rapidly and almost completely absorbed.[4] Due to their lipophilic nature, phthalates can distribute widely into tissues, including crossing the placenta, which is a critical factor in developmental toxicity.[4] However, they do not tend to bioaccumulate significantly in the body due to rapid metabolism and excretion.[4][7]
2.2. Metabolism: The Critical Activation Step The primary metabolic pathway for benzyl phthalates is hydrolysis by non-specific esterases in the gut and other tissues. This reaction cleaves the two ester bonds, yielding three key metabolites:
-
Mono-n-butyl Phthalate (MBP) (from BBP)
-
Monobenzyl Phthalate (MBzP) [11]
-
Phthalic Acid
For Benzyl (7-methyloctyl) phthalate, the analogous metabolites would be Mono-(7-methyloctyl) phthalate and Monobenzyl Phthalate (MBzP) . These monoesters are considered the primary active toxicants responsible for endocrine disruption.[3][4][6] These primary metabolites can undergo further phase II conjugation (e.g., with glucuronic acid) to facilitate excretion.[6]
Caption: Metabolic pathway of Benzyl (7-methyloctyl) Phthalate.
2.3. Excretion Metabolites of BBP are rapidly excreted, primarily in the urine.[4] Studies in female Wistar rats showed that after oral administration of BBP, the major metabolites recovered in urine were mono-n-butyl phthalate (MBuP) and monobenzyl phthalate (MBeP), along with hippuric acid (a metabolite of benzoic acid).[12] The parent BBP compound was not detected in urine, highlighting the extensive metabolic processing.[12]
Section 3: Core Mechanism of Toxicity: Endocrine Disruption
The most significant toxicological concern for many phthalates, including BBP, is their activity as endocrine-disrupting chemicals (EDCs).[5][8][13]
3.1. Anti-Androgenic Activity The primary mechanism of reproductive and developmental toxicity for BBP is its anti-androgenic effect.[3][4] The active metabolites, particularly the monoalkyl phthalate, interfere with androgen-sensitive processes in the developing male reproductive tract. This is not caused by direct binding to the androgen receptor, but rather by disrupting steroidogenesis—specifically, by down-regulating the expression of genes critical for testosterone synthesis in fetal Leydig cells.[4] This disruption during a critical window of in utero development can lead to a constellation of effects known as "phthalate syndrome" in male rats, which includes:
-
Nipple retention[2]
-
Testicular and epididymal atrophy[2]
-
Reduced sperm counts[2]
-
Hypospadias and other malformations
This mode of action is considered plausible and relevant to humans, particularly if exposure occurs during sensitive developmental periods.[4]
3.2. Estrogenic Activity Some studies have also reported weak estrogenic activity for BBP at high concentrations.[3][14] For example, an in vivo study using transgenic medaka demonstrated estrogenic activity for BBP.[14] This dual hormonal activity complicates the overall toxicological profile.
3.3. Peroxisome Proliferation Like other phthalates, BBP can induce peroxisome proliferation in the liver of rodents, an effect linked to liver weight increases.[2][10] However, this effect is generally considered less potent for BBP compared to other phthalates like DEHP, and its relevance to human carcinogenicity is a subject of ongoing debate, with rodents being significantly more sensitive than humans.[10]
Section 4: Systemic and Organ-Specific Toxicity
4.1. Reproductive and Developmental Toxicity This is the most sensitive and well-documented endpoint for BBP. Numerous multi-generational studies in rats have demonstrated adverse effects on fertility and development.[2][4]
-
Parental Effects: Reduced fertility and increased liver and kidney weights are observed in parent generations (F0, F1) at higher doses.[2]
-
Offspring Effects: The developing fetus is particularly sensitive. Key findings include decreased pup body weight, reduced anogenital distance (AGD) in males, and reproductive organ weight changes.[2][3] In some studies, the No-Observed-Adverse-Effect Level (NOAEL) for offspring toxicity was as low as 50 mg/kg-day.[2]
4.2. Hepatic and Renal Toxicity Repeated exposure to BBP in animal studies consistently shows increased liver and kidney weights.[2][3][10] These changes are often observed at lower doses than those causing overt reproductive toxicity and are considered a critical effect for deriving safety thresholds.[10]
4.3. Carcinogenicity and Genotoxicity The evidence for BBP's carcinogenicity is equivocal.[3][15]
-
Genotoxicity: The weight of evidence from in vitro and in vivo studies indicates that BBP is not genotoxic.[3][4][16]
-
Carcinogenicity: In a 2-year NTP bioassay, there was an increased incidence of pancreatic acinar cell adenomas in male rats.[3] However, this was not observed in female rats or mice.[3] The evidence for myelomonocytic leukemia in female rats was judged to be equivocal.[17] Given the lack of genotoxicity, any carcinogenic effect is likely mediated by a non-genotoxic mode of action, and the relevance of the rodent pancreatic tumors to humans is considered low.[10]
4.4. Acute Toxicity BBP exhibits low acute toxicity via oral, dermal, and inhalation routes.[4][10] The oral LD50 in rats is in the range of 2 to over 20 g/kg body weight, indicating a very low potential for acute poisoning.[10]
Section 5: Experimental Protocols for Toxicological Assessment
To ensure scientific integrity, toxicological claims must be supported by validated experimental protocols. Below are methodologies central to assessing benzyl phthalate toxicity.
5.1. Protocol: Two-Generation Reproductive Toxicity Study (OECD 416 Guideline) This study design is the cornerstone for assessing effects on fertility and development across generations.
Objective: To evaluate effects on male and female reproductive performance and identify developmental toxicity in offspring.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats (approx. 8 weeks old).
-
Dose Administration: The test article (e.g., BBP) is administered in the diet or via gavage at a minimum of 3 dose levels plus a control group. Dosing begins in the F0 generation (parental) for 10 weeks prior to mating.
-
Mating (F0): Animals are mated to produce the F1 generation. Dosing continues through gestation and lactation.
-
F1 Generation Evaluation: Offspring are evaluated for viability, body weight, sex ratio, and physical development, including anogenital distance (AGD) on postnatal day 1.
-
F1 Selection and Mating: A subset of F1 offspring is selected at weaning to become the F1 parental generation. They are raised to maturity on the same dosed diet and then mated to produce the F2 generation.
-
F2 Generation Evaluation: The F2 litters are evaluated similarly to the F1 generation.
-
Terminal Evaluation: All F0 and F1 parental animals and selected offspring undergo complete necropsy, with histopathological examination of reproductive and endocrine organs (testes, epididymis, ovaries, uterus, pituitary, adrenal glands) and target organs (liver, kidney).
Caption: Workflow for a two-generation reproductive toxicity study.
5.2. Protocol: Analytical Quantification of Phthalate Metabolites in Urine (LC-MS/MS) This protocol is essential for human biomonitoring and for confirming exposure in animal studies.
Objective: To accurately measure concentrations of phthalate monoester metabolites in urine samples.
Methodology:
-
Sample Collection: Collect urine samples in polypropylene containers (glass should be avoided to prevent contamination).
-
Enzymatic Deconjugation: Phthalate metabolites are often excreted as glucuronide conjugates. An enzymatic step using β-glucuronidase is required to cleave the conjugate and measure the total metabolite concentration.
-
Sample Preparation (Solid Phase Extraction - SPE): a. Condition an SPE cartridge (e.g., C18) with methanol followed by water. b. Load the enzyme-treated urine sample onto the cartridge. c. Wash the cartridge with a weak solvent (e.g., water/methanol mix) to remove interferences. d. Elute the phthalate metabolites with a strong organic solvent (e.g., acetonitrile or ethyl acetate).
-
Analysis (LC-MS/MS): a. The eluate is evaporated and reconstituted in a suitable mobile phase. b. An aliquot is injected into a High-Performance Liquid Chromatography (HPLC) system for separation. c. The separated analytes are introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for each metabolite, providing high selectivity and sensitivity.
-
Quantification: Concentrations are determined by comparing the response of the analyte to a calibration curve generated from standards, using an isotope-labeled internal standard to correct for matrix effects and extraction variability.
Section 6: Data Summary and Risk Assessment
Quantitative data from animal studies are used to establish health-based guidance values, such as a Reference Dose (RfD) or Tolerable Daily Intake (TDI).
Table 1: Selected Toxicity Endpoints for Benzyl Butyl Phthalate (BBP) in Rats
| Study Type | Species | Route | Critical Effect | NOAEL (mg/kg-day) | LOAEL (mg/kg-day) | Reference |
| Two-Generation | Rat | Diet | Decreased F1/F2 pup body weight, decreased AGD in males | 50 | 100 | [2][3] |
| Two-Generation | Rat | Diet | Parental Systemic Toxicity (Increased liver/kidney weight) | 250 | 750 | [2] |
| 13-Week Inhalation | Rat | Inhalation | Increased liver/kidney weights (males) | 39.4 | 143 | [2] |
| 26-Week Oral | Rat | Diet | Increased liver-to-body weight ratio | 180 | 550 | [2] |
| 2-Year Carcinogenicity | Rat | Diet | Pancreatic acinar cell adenomas (males) | 32.4 (HED) | - | [3] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; HED: Human Equivalent Dose.
Risk Assessment Insights: The critical effects for BBP risk assessment are developmental and reproductive toxicity, specifically the anti-androgenic effects observed in male offspring.[3] Regulatory agencies use the NOAEL from the most sensitive endpoint (e.g., 50 mg/kg-day for offspring toxicity) and apply uncertainty factors (for inter- and intra-species variation) to derive a safe exposure level for humans. For example, the Minnesota Department of Health has identified decreased pup body weight and changes in thyroid hormone levels as the critical effects for deriving its Reference Dose (RfD).[3]
Conclusion
While direct toxicological data for Benzyl (7-methyloctyl) phthalate is limited, a comprehensive analysis of its close structural analogue, Benzyl Butyl Phthalate (BBP), provides a strong basis for a precautionary assessment. The primary toxicological concerns are centered on its endocrine-disrupting properties, particularly anti-androgenic effects that can lead to adverse reproductive and developmental outcomes in males exposed in utero. Systemic toxicity, manifesting as increased liver and kidney weights, is also a consistent finding in animal studies. The carcinogenic potential appears low and is likely mediated by non-genotoxic mechanisms of limited relevance to humans. Future research should focus on generating specific data for Benzyl (7-methyloctyl) phthalate and other BINP isomers to refine this analogue-based assessment and confirm whether the longer, branched alkyl chain significantly modifies the toxicological profile.
References
- U.S. Consumer Product Safety Commission. (n.d.).
- Minnesota Department of Health. (n.d.). Toxicological Summary for: Butyl Benzyl Phthalate. health.
- Office of Environmental Health Hazard Assessment. (2013, October 4).
- Chen, L., et al. (2014, March 14).
- The Endocrine Disruption Exchange. (n.d.).
- DFG. (2019, August 8).
- Hu, Y., et al. (2021, May 18). Phthalates and Their Impacts on Human Health. PMC.
- Breast Cancer Prevention Partners (BCPP). (n.d.).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, March 25).
- U.S. Consumer Product Safety Commission. (n.d.).
- CymitQuimica. (n.d.).
- Singh, S., & Li, S. S. (2021, March 4).
- Hartwig, A. (2018).
- Chatterjee, S., & Karlovsky, P. (n.d.).
- Kluwe, W. M. (n.d.).
- Nativelle, C., et al. (1999). Metabolism of n-butyl benzyl phthalate in the female Wistar rat.
- Wikipedia. (n.d.).
- National Institute of Standards and Technology. (n.d.).
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Technical Assessment: Environmental Fate of Benzyl (7-methyloctyl) Phthalate
Executive Summary
Benzyl (7-methyloctyl) phthalate (CAS 126198-74-1) is an asymmetric high-molecular-weight phthalate ester utilized primarily as a plasticizer in polyvinyl chloride (PVC) and specialty polymer formulations.[1][2] Unlike symmetric phthalates (e.g., DEHP), its environmental fate is governed by the differential hydrolysis rates of its two distinct ester functionalities: the benzyl group and the branched 7-methyloctyl (isononyl) group.[1]
This technical guide provides a mechanistic analysis of its transport, partitioning, and degradation.[1] Based on Structure-Activity Relationships (SAR) and read-across data from Benzyl Butyl Phthalate (BBP) and Diisononyl Phthalate (DINP), this compound exhibits high lipophilicity (Log Kow > 6.0) , resulting in strong sorption to organic carbon and limited aqueous solubility.[1] While susceptible to aerobic biodegradation, its persistence in anaerobic sediments remains a critical area for concern.[1]
Chemical Identity & Physicochemical Profiling
Understanding the environmental behavior of Benzyl (7-methyloctyl) phthalate requires accurate physicochemical profiling.[1] As experimental data for this specific isomer is rare, values below are derived from validated QSAR models and read-across from homologous phthalates.
Table 1: Physicochemical Properties & Environmental Implications
| Property | Value (Est.) | Method/Reference | Environmental Implication |
| Molecular Weight | 382.5 g/mol | Stoichiometry | Limits membrane permeability compared to lower MW phthalates.[1] |
| Water Solubility | < 0.1 mg/L | Read-across (DINP/BBP) | Rapid partitioning out of the water column; forms emulsions or adsorbs to particulates.[1] |
| Log Kow | 6.2 – 7.1 | QSAR (KOWWIN) | High potential for bioaccumulation; strong binding to soil/sediment organic matter.[1] |
| Vapor Pressure | < 10-5 Pa | Read-across (High MW Phthalates) | Volatilization is negligible from soil/water; atmospheric transport occurs via particulate binding.[1] |
| Henry’s Law Constant | ~1-10 Pa[1]·m³/mol | Calculated | Slow volatilization from water bodies.[1] |
Transport & Distribution Mechanisms
Sorption Kinetics (Soil & Sediment)
Due to the hydrophobic 7-methyloctyl chain and the aromatic benzyl ring, the compound exhibits a high Organic Carbon Partition Coefficient (Koc).[1]
-
Mechanism: Hydrophobic exclusion drives the molecule into the organic matrix of soil and suspended sediments.[1]
-
Implication: In wastewater treatment plants (WWTP), >90% of the mass will partition into the sludge phase, necessitating sludge-specific remediation protocols (e.g., anaerobic digestion).[1]
Atmospheric Deposition
While vapor phase concentration is low, the compound can enter the atmosphere adsorbed to particulate matter (PM2.5/PM10).[1] Long-range transport is possible, but deposition via wet scavenging (rain/snow) will return the compound to terrestrial and aquatic systems.[1]
Transformation Processes: The Core Fate Pathways
The degradation of Benzyl (7-methyloctyl) phthalate is a stepwise process.[1] The molecule is an asymmetric diester , meaning it has two "attack points" for hydrolysis, leading to different metabolic intermediates.[1]
Abiotic Hydrolysis[1]
-
Conditions: Negligible at neutral pH (7.0).[1] Significant only at high pH (>9.0).[1]
-
Pathway: Chemical hydrolysis attacks the ester bonds.[1] The benzyl ester bond is typically more labile than the branched alkyl ester bond.[1]
Biotic Degradation (Aerobic)
Microbial degradation is the primary removal mechanism.[1]
-
Primary Step: Enzymatic hydrolysis by esterases/lipases.[1]
-
Differentiation:
-
Secondary Step: The monoesters are further hydrolyzed to Phthalic Acid (PA).[1]
-
Tertiary Step: Phthalic acid undergoes ring cleavage (meta- or ortho-cleavage) and enters the TCA cycle.[1]
-
Kinetics: The branching at the 7-position of the octyl chain (iso-structure) provides slight steric hindrance compared to linear chains, potentially increasing the half-life compared to BBP, but it remains inherently biodegradable.[1]
Visualization of Degradation Pathway
The following diagram illustrates the bifurcation of the degradation pathway due to the asymmetric structure.
Caption: Figure 1: Bifurcated aerobic biodegradation pathway of Benzyl (7-methyloctyl) phthalate mediated by microbial esterases.[1]
Experimental Protocols for Fate Assessment
To validate the environmental fate of this specific congener, researchers must employ protocols adapted for low-solubility substances.[1]
Protocol A: Modified OECD 301B (CO2 Evolution Test)
Objective: Determine ready biodegradability in aerobic aqueous medium.[1] Challenge: The compound's low solubility limits bioavailability, potentially causing false negatives.[1] Modification: Use of a non-toxic surfactant or silicone oil phase to increase bioavailability.[1]
-
Inoculum Preparation: Activated sludge from a municipal WWTP.[1] Wash and aerate for 24h.[1]
-
Test Medium: Mineral salts medium (OECD 301 standard).[1]
-
Test Substance Application:
-
Concentration: 10-20 mg C/L (Organic Carbon).
-
Controls:
-
Measurement: Trap evolved CO2 in Ba(OH)2 or NaOH traps.[1] Titrate or measure IC (Inorganic Carbon) periodically over 28 days.
-
Validity Criteria: Reference substance must reach >60% degradation by day 14.
Protocol B: Soil Adsorption/Desorption (OECD 106)
Objective: Determine Kd and Koc to predict mobility.[1]
-
Soil Selection: Use three soil types varying in organic carbon content (e.g., 0.5%, 1.5%, 2.5% OC).[1]
-
Equilibration: Agitate soil/water mixtures (1:5 ratio) with 0.01 M CaCl2.
-
Spiking: Add 14C-labeled Benzyl (7-methyloctyl) phthalate (if available) or cold standard at 5 concentrations.
-
Note: Use glass centrifuge tubes (phthalates adsorb to plastics).[1]
-
-
Separation: Centrifuge at high speed (>3000g) to separate phases.
-
Analysis: Analyze supernatant via HPLC-UV or LSC (if radiolabeled).
-
Calculation: Calculate adsorbed mass by difference.[1]
-
-
Isotherm Plotting: Plot Cads vs. Caq. Fit to Freundlich isotherm.
Ecotoxicological Implications
While this guide focuses on fate, the fate dictates the toxicity profile.[1]
-
Sediment Dwellers: Due to high Koc, benthic organisms (worms, bottom-feeding fish) face the highest exposure risks.[1]
-
Bioaccumulation: The Log Kow > 6 suggests high uptake.[1] However, rapid metabolic biotransformation (hydrolysis of the ester bonds) in vertebrates often limits biomagnification factors (BMF) to < 1.[1]
-
Endocrine Disruption: Like BBP, the primary metabolite (Monobenzyl phthalate) is a known biologically active substance.[1][3] The environmental risk assessment must account for the toxicity of the metabolites (MBzP and M7MP), not just the parent compound.[1]
References
-
European Chemicals Agency (ECHA). (2013).[1] Evaluation of new scientific evidence concerning the restrictions on DINP and DIDP. Link
-
Staples, C. A., et al. (1997).[1][4] "The environmental fate of phthalate esters: A literature review." Chemosphere, 35(4), 667-749.[1] Link[1]
-
Gledhill, W. E., et al. (1980).[1] "An environmental safety assessment of butyl benzyl phthalate." Environmental Science & Technology, 14(3), 301-305.[1] Link[1]
-
OECD. (1992).[1] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[1] Link[1]
-
Net, S., et al. (2015).[1] "Occurrence, fate, behavior and ecotoxicological state of phthalates in different environmental matrices."[1][5][6][7][8] Environmental Science & Technology, 49(7), 4019-4035.[1] Link[1]
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- 3. journals.publisso.de [journals.publisso.de]
- 4. Removal of the endocrine disrupter butyl benzyl phthalate from the environment - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic Profiling of Benzyl (7-methyloctyl) phthalate
This guide details the spectroscopic characterization of Benzyl (7-methyloctyl) phthalate (CAS: 126198-74-1), a specific isomer within the Benzyl Isononyl Phthalate (BiNP) family.[1][2]
Executive Summary & Chemical Identity
Benzyl (7-methyloctyl) phthalate is a mixed phthalate ester utilized as a plasticizer and often encountered as an extractable/leachable (E&L) impurity in pharmaceutical drug products stored in polymeric packaging.[1][2] Its identification relies on distinguishing the asymmetrical ester functionality—comprising one benzyl group and one branched isononyl (7-methyloctyl) group.[1][2]
-
IUPAC Name: 1-O-benzyl 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate[1][2]
-
Key Application: Plasticizer for PVC, E&L impurity marker.[2]
Structural Analysis for Spectroscopy
The molecule consists of three distinct magnetic and mass-spectral domains:
-
The Phthalate Core: An ortho-disubstituted benzene ring.[1][2]
-
The Benzyl Moiety: A monosubstituted benzene ring attached via a methylene bridge.[1][2]
-
The 7-Methyloctyl Chain: A branched aliphatic tail (isononyl group) ending in an isopropyl terminus.[2]
Mass Spectrometry (GC-MS & LC-MS)
Mass spectrometry is the primary method for trace detection.[2] The fragmentation pattern is dictated by the stability of the phthalic anhydride ion and the tropylium ion.
Electron Ionization (EI) Fragmentation Pathway
In GC-MS (70 eV), the molecule undergoes characteristic
| m/z (Ion) | Identity | Mechanism / Origin |
| 382 | Molecular Ion (Weak abundance).[1] | |
| 291 | Loss of benzyl radical (tropylium precursor).[1] | |
| 239 | Loss of isononyloxy group (formation of benzoylium species).[1] | |
| 149 | Base Peak. Protonated phthalic anhydride.[1][9] Formed via McLafferty rearrangement. | |
| 91 | Tropylium ion (derived from the benzyl group). | |
| 57/43 | Alkyl fragments | Fragmentation of the 7-methyloctyl tail (isopropyl group).[2] |
Fragmentation Logic Diagram (DOT)
The following diagram illustrates the critical dissociation pathways used to confirm the presence of the benzyl vs. alkyl group.[1]
Caption: Mechanistic fragmentation pathway of Benzyl (7-methyloctyl) phthalate in EI-MS, highlighting the diagnostic m/z 149 and m/z 91 ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural proof, specifically distinguishing the "7-methyloctyl" isomer from linear nonyl chains via the isopropyl terminus signal.
1H NMR Data (400 MHz, CDCl₃)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.70 – 7.75 | Multiplet (AA'BB') | 2H | Phthalate Ar-H (3,6) | Ortho to esters.[2] |
| 7.50 – 7.55 | Multiplet (AA'BB') | 2H | Phthalate Ar-H (4,5) | Meta to esters. |
| 7.30 – 7.42 | Multiplet | 5H | Benzyl Ar-H | Monosubstituted ring. |
| 5.36 | Singlet | 2H | Benzyl -O-CH ₂-Ph | Diagnostic for benzyl esters.[2] |
| 4.22 | Triplet ( | 2H | Alkyl -O-CH ₂- | |
| 1.65 – 1.75 | Multiplet | 2H | Alkyl -O-CH₂-CH ₂- | |
| 1.20 – 1.40 | Broad Multiplet | 8H | Bulk CH ₂ chain | Mid-chain methylenes.[1][2] |
| 0.86 | Doublet ( | 6H | Terminal -CH(CH ₃)₂ | Diagnostic: Confirms 7-methyloctyl (iso) branching. |
Expert Insight: In a linear nonyl phthalate, the terminal methyl appears as a triplet at ~0.88 ppm.[2] The doublet at 0.86 ppm is the specific fingerprint of the isononyl (7-methyloctyl) isomer.[2]
13C NMR Data (100 MHz, CDCl₃)
-
Carbonyls: 167.4, 167.2 ppm (Distinct carbonyls due to asymmetry).[2]
-
Aromatic (Phthalate): 132.3, 131.0, 128.9 ppm.[2]
-
Aromatic (Benzyl): 135.8 (Ipso), 128.6, 128.4, 128.2 ppm.[1]
-
Benzylic C: 67.4 ppm.[2]
-
Alkyl
-Carbon: 65.8 ppm.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Aliphatic Chain: 39.0, 29.9, 29.7, 28.0, 26.1, 22.7 ppm.[2]
-
Terminal Methyls: 22.6 ppm (Isopropyl methyls).[2]
Infrared Spectroscopy (FTIR)
FTIR is utilized for rapid screening of functional groups.[2]
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |
| 1720 – 1730 | Strong Ester Carbonyl stretch.[1] | |
| 1580, 1600 | Aromatic ring breathing (Phthalate & Benzyl).[1] | |
| 1270, 1120 | Ester C-O-C stretching.[1] | |
| 745 | Ortho-disubstituted benzene (Phthalate).[1] | |
| 698, 730 | Monosubstituted benzene (Benzyl).[1] | |
| 2950, 2860 | Aliphatic C-H stretch (Alkyl chain).[1] |
Experimental Protocol: Sample Preparation for E&L Analysis
When identifying this compound as an impurity in drug products, isolation from the matrix is critical.[2]
Workflow Logic
Caption: Analytical workflow for isolating and confirming Benzyl (7-methyloctyl) phthalate from pharmaceutical matrices.
Step-by-Step Protocol
-
Extraction:
-
Concentration: Evaporate solvent under a gentle stream of Nitrogen at 40°C to near dryness. Reconstitute in:
-
Instrumental Analysis:
-
GC-MS: Inject 1
L in Splitless mode.[1] Column: DB-5MS (30m x 0.25mm).[2] Temp Program: 50°C (1 min)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 300°C @ 20°C/min. -
Validation: Monitor for Retention Time (RT) relative to Benzyl Butyl Phthalate (BBP) standard. BiNP will elute after BBP due to the longer alkyl chain.[2]
-
References
-
CymitQuimica. Benzyl (7-methyloctyl) phthalate - CAS 126198-74-1 Product Data. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 590836, Diisononyl phthalate (Isomer Homology). Retrieved from
-
NIST Mass Spectrometry Data Center. Benzyl butyl phthalate Mass Spectrum (Homologous Series Reference). Retrieved from
-
TCI Chemicals. Benzyl Isononyl Phthalate (Mixture of isomers) Product Specification. Retrieved from
-
Consumer Product Safety Commission (CPSC). Toxicity Review for Benzyl-n-butyl Phthalate (Structural Analog Analysis). Retrieved from
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- 2. Dibenzyl phthalate | C22H18O4 | CID 220773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl (7-methyloctyl) phthalate | CymitQuimica [cymitquimica.com]
- 5. 126198-74-1 CAS Manufactory [m.chemicalbook.com]
- 6. 126198-74-1 CAS|邻苯二甲酸苄酯异壬酯|生产厂家|价格信息 [m.chemicalbook.com]
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- 8. Benzyl Isononyl Phthalate | 126198-74-1 | TCI Deutschland GmbH [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
The Endogenous Biosynthesis of Phthalate Esters: A Paradigm Shift in Environmental Chemistry and Natural Product Research
Executive Summary
Historically, phthalic acid esters (PAEs)—commonly known as phthalates—have been strictly classified as anthropogenic pollutants, synthesized industrially via the Fischer esterification of phthalic anhydride for use as plasticizers in polyvinyl chloride (PVC) and other polymers[1]. However, a growing body of robust analytical evidence has catalyzed a paradigm shift: PAEs are also naturally occurring secondary metabolites. Various species of marine algae, endophytic fungi, bacteria, and terrestrial plants have been proven to biosynthesize PAEs endogenously[1],[2].
This whitepaper provides an in-depth technical examination of the natural occurrence of PAEs. It details the biological mechanisms of their synthesis, the rigorous analytical protocols required to overcome ubiquitous laboratory contamination, and the definitive isotopic methodologies used to distinguish biogenic phthalates from synthetic pollutants.
The Biosynthetic Mechanism: The Shikimate Pathway Route
The natural production of PAEs is not a random metabolic artifact but a structured biosynthetic process utilized by organisms to produce allelochemicals, antimicrobials, and defensive compounds[1],[2]. The biosynthesis of the phthalate core is fundamentally routed through the Shikimate Pathway —a seven-step metabolic route used by bacteria, fungi, and plants to synthesize aromatic amino acids[3].
Mechanistic Breakdown
-
Precursor Formation: The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), eventually yielding shikimic acid[3].
-
Aromatic Ring Generation: Shikimate is phosphorylated and converted into chorismic acid, the universal branch-point for aromatic metabolites[3].
-
Phthalic Acid Synthesis: Chorismate is converted into intermediates such as protocatechuic acid or aminobenzoic acids (oABA/pABA). Through enzymatic oxidation and structural rearrangement, these intermediates form the rigid, planar aromatic ring of phthalic acid [2],[4],[5].
-
Esterification: The final step involves the esterification of phthalic acid with specific alcohols (e.g., butanol, 2-ethylhexanol) generated via lipid or amino acid metabolism. This reaction yields specific dialkyl phthalates, such as dibutyl phthalate (DBP) or di(2-ethylhexyl) phthalate (DEHP)[2],[6].
Fig 1: The Shikimate-dependent biosynthetic pathway of endogenous phthalate esters.
Differentiating Origins: Radiocarbon (14C) Isotope Analysis
The primary skepticism surrounding the "natural" occurrence of PAEs stems from their ubiquity as industrial contaminants. To definitively prove endogenous synthesis, researchers rely on a self-validating analytical system: Radiocarbon (14C) Accelerator Mass Spectrometry (AMS) [7],[8].
The Causality of Carbon Signatures
Radiocarbon (14C) is produced naturally in the upper atmosphere and incorporated into all living organisms. It decays with a half-life of 5,730 years[8].
-
Synthetic PAEs: Industrial plasticizers are synthesized from petrochemicals (fossil fuels). Because fossil fuels are millions of years old, their 14C has entirely decayed. Thus, synthetic PAEs have a Fraction of Modern Carbon (F14C) of ~0.00 [7].
-
Natural PAEs: Phthalates biosynthesized by living organisms (e.g., marine algae like Undaria pinnatifida or bacteria like Streptomyces bangladeshiensis) utilize contemporary atmospheric carbon. Therefore, their F14C signature will reflect modern levels (~1.00 )[9],[7].
By isolating PAEs from biological matrices and subjecting them to AMS, researchers can definitively bypass the "contamination argument." If the isolated PAE contains modern 14C, it mathematically cannot be an artifact of petrochemical laboratory contamination[7].
Table 1: Isotopic Signatures for Differentiating PAE Origins
| Source Material | Origin Classification | 14C Content (F14C) | Analytical Conclusion |
| Industrial PVC Additives | Petrochemical | ~ 0.00 | Synthetic (Fossil-derived) |
| Procedural Lab Blanks | Laboratory Contamination | ~ 0.00 | Synthetic Interference |
| Undaria pinnatifida Extract | Biological / Biogenic | ~ 0.50 - 1.05 | Endogenous / Natural |
| Variations below 1.0 in biological samples often indicate a mixture of natural biosynthesis and bioaccumulation of environmental synthetic PAEs[7]. |
Overcoming Analytical Bottlenecks: Strict Contamination Control
When analyzing environmental or biological samples for endogenous PAEs, the most critical point of failure is blank contamination . PAEs leach from plastic pipette tips, tubing, solvents, and even ambient laboratory air[10]. Failure to control this leads to false positives, which historically clouded the discovery of natural PAEs.
Table 2: Typical Blank Contamination Levels in PAE Analysis[10]
| Extraction Method | DBP Blank Mass (ng) | DEHP Blank Mass (ng) | Primary Sources of Contamination |
| Liquid-Liquid Extraction (LLE) | 35 ± 6 | 63 ± 12 | Solvents, ambient air, unbaked glassware |
| Solid-Phase Extraction (SPE) | 12 ± 3 | 23 ± 5 | SPE cartridges, LC tubing, plastic tips |
Protocol: Ultra-Trace PAE Extraction and LC-MS/MS Workflow
To establish trustworthiness and ensure data integrity, the following self-validating protocol must be executed when quantifying natural PAEs:
Step 1: Absolute Glassware Preparation
-
Eliminate all polymeric materials from the workflow. Use exclusively borosilicate glass and PTFE (Teflon).
-
Bake all glassware at 400°C for a minimum of 4 hours to volatilize and destroy any residual organic contaminants[10].
Step 2: Procedural Blank Subtraction
-
Run a minimum of three procedural blanks (using ultra-pure, GC-tested solvents) alongside every sample batch.
-
Calculate the true environmental/biological concentration by strictly subtracting the mean procedural blank concentration from the sample signal[11].
Step 3: LC-MS/MS Delay Column Integration (Critical Step)
-
The Problem: The LC system itself (pump seals, mobile phase solvents, PEEK tubing) continuously sheds background PAEs, creating a high baseline that masks trace natural PAEs[11].
-
The Solution: Install a highly retentive Delay Column directly between the LC pump and the autosampler injector.
-
Causality: Background PAEs originating from the mobile phase are trapped by the delay column and are eluted later than the PAEs contained in the injected sample. This creates a temporal separation (retention time shift) between the instrumental contamination peak and the actual sample peak, allowing for accurate integration[11].
Fig 2: Optimized analytical workflow for trace PAE quantification with strict contamination control.
Biological Significance and Pharmacological Potential
The evolutionary conservation of PAE biosynthesis across diverse taxa suggests significant ecological utility. Endogenous PAEs exhibit potent biological activities that enhance the competitiveness of the producing organism[1],[2].
-
Antimicrobial & Antifungal Properties: PAEs synthesized by Streptomyces bangladeshiensis and various endophytic fungi demonstrate targeted toxicity against pathogenic bacteria and competing fungal strains, acting as a localized defense mechanism[12],[9],[13].
-
Allelopathy: Plants and algae exude PAEs into their immediate environment to inhibit the germination and growth of competing flora (phytotoxicity), thereby securing nutrient access and establishing dominance[1],[2].
Recognizing PAEs as natural secondary metabolites opens new avenues in drug development. By studying the enzymatic machinery of the shikimate-to-phthalate pathway, researchers can engineer microbial strains (e.g., Fusarium oxysporum) for the eco-friendly, controlled biosynthesis of functionalized PAE derivatives for pharmacological applications, bypassing toxic petrochemical synthesis routes[14].
References
-
Phthalic Acid Esters: Natural Sources and Biological Activities National Center for Biotechnology Information (NCBI) / PMC[Link]
-
Biodegradation pathway of DEHP ResearchGate[Link]
-
Ramalakshmi and Muthuchelian, IJPSR, 2011; Vol. 2(6): 1449-1454 ResearchGate[Link]
-
Characterization and antimicrobial activities of a phenolic acid derivative produced by Streptomyces bangladeshiensis ResearchGate[Link]
-
The Origin of Phthalates in Algae: Biosynthesis and Environmental Bioaccumulation MDPI[Link]
-
Biosynthetic pathway of dibutyl phthalate (DBP, 2) ResearchGate[Link]
-
Identification of the antifungal activity of Trichoderma longibrachiatum T6 and assessment of bioactive substances in controlling phytopathgens ResearchGate[Link]
-
Full article: Effect of methionine on production of naphthoquinones in Impatiens balsamina root cultures and detection of some secondary metabolites Taylor & Francis Online[Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics Scientific Research Publishing (SCIRP)[Link]
-
Full article: Optimisation of contamination-control, extraction and analysis of trace levels of phthalic acid esters in seawater Taylor & Francis Online[Link]
-
Unit -I Biosynthetic pathways introduction MLR Institute of Pharmacy[Link]
-
Natural Abundance 14C Content of Dibutyl Phthalate (DBP) from Three Marine Algae MDPI[Link]
-
Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples Royal Society of Chemistry (RSC)[Link]
-
Radiocarbon Tracers in Toxicology and Medicine: Recent Advances in Technology and Science National Center for Biotechnology Information (NCBI) / PMC[Link]
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Methodological & Application
Application Note: High-Sensitivity Detection of Benzyl (7-methyloctyl) phthalate in Complex Matrices
Introduction: The Analytical Imperative for Novel Plasticizers
Phthalic acid esters (PAEs), or phthalates, are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and longevity of polymeric materials, particularly polyvinyl chloride (PVC).[1] Their utility has led to their incorporation into a vast array of consumer and industrial products, including food packaging, medical devices, toys, and building materials.[2] However, because phthalates are not chemically bound to the polymer matrix, they can leach, migrate, or off-gas into the environment, leading to widespread human exposure.[3]
Growing health concerns, including potential endocrine-disrupting properties, have led to regulatory restrictions on common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).[4][5] This has driven the development and use of alternative, often higher molecular weight or branched-chain phthalates. Benzyl (7-methyloctyl) phthalate (CAS No. 126198-74-1), also known as Benzyl isononyl phthalate[4][6], falls into this category. As a compound of emerging analytical interest, robust and validated methods for its detection are crucial for environmental monitoring, food safety, and human health risk assessment.
This guide provides detailed, field-proven protocols for the sensitive and reliable quantification of Benzyl (7-methyloctyl) phthalate in diverse and complex sample matrices. We will explore the nuances of sample preparation and detail validated instrumental methods using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), empowering researchers with the tools for accurate analysis.
The Foundational Challenge: Mitigating Background Contamination
The single greatest challenge in trace-level phthalate analysis is the pervasive risk of background contamination. Phthalates are ubiquitous in the laboratory environment—present in plastic labware, flooring, paints, and even instrument components.[7] Failure to rigorously control for this background will inevitably lead to false positives and inaccurate quantification.
Causality: The analytical principle of "you can't measure what you can't see" is inverted for phthalates: you will inevitably measure what you don't want to see unless you take stringent precautions.
Core Protocol for a Phthalate-Clean Workflow:
-
Exclusive Use of Glassware: All sample handling, from collection to final extract, must be performed using glassware. Plastic containers, pipette tips, and vial caps are unacceptable sources of contamination.
-
Rigorous Glassware Cleaning: Glassware must be scrupulously cleaned. A typical procedure involves washing with a laboratory-grade detergent, followed by sequential rinsing with deionized water, acetone, and finally a high-purity solvent like hexane. For ultimate assurance, non-volumetric glassware can be heated in a muffle furnace at 400°C for at least two hours.
-
High-Purity Reagents: All solvents (e.g., hexane, acetone, dichloromethane, acetonitrile) must be of the highest available purity (e.g., pesticide-grade or LC-MS grade) to minimize background levels.
-
Procedural Blanks: A "method blank" or "procedural blank" must be run with every batch of samples. This blank consists of all reagents used in the preparation process and is subjected to the exact same extraction and analysis workflow as the actual samples. The blank serves as a baseline measure of background contamination, and its value should be negligible or subtracted from the sample results.
Matrix-Specific Sample Preparation Strategies
The objective of sample preparation is to efficiently extract Benzyl (7-methyloctyl) phthalate from the sample matrix while removing interfering compounds, thereby concentrating the analyte for sensitive instrumental analysis. The choice of method is dictated entirely by the nature of the sample.
Solid Matrices (e.g., Polymers, Plastics, Toys, Textiles)
Principle: For solid materials, the primary goal is to liberate the physically-bound phthalates from the polymer matrix. This is achieved by dissolving or softening the polymer in a suitable solvent, often aided by energy input like sonication.
Protocol: Ultrasonic-Assisted Solvent Extraction
-
Sample Homogenization: Reduce the sample to a small particle size to maximize surface area for extraction. For rigid plastics, this can be achieved by grinding or drilling. For flexible plastics, cryogenic milling with liquid nitrogen is effective.
-
Extraction: Accurately weigh approximately 1 gram of the homogenized sample into a clean glass centrifuge tube.
-
Add 10 mL of a suitable solvent. Tetrahydrofuran (THF) is highly effective for dissolving PVC. For other polymers, a mixture of hexane and acetone (1:1 v/v) is a robust choice.[8]
-
Spike the sample with an appropriate internal standard (e.g., a deuterated phthalate like D4-DBP or Benzyl Benzoate) to correct for variations in extraction efficiency and instrument response.
-
Ultrasonication: Place the sealed tube in an ultrasonic bath for 15-30 minutes to facilitate the dissolution and extraction process.
-
Precipitation & Clarification: If THF was used, add a non-solvent like hexane to precipitate the dissolved polymer.
-
Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes to pellet the polymer and any solid particulates.
-
Concentration: Carefully transfer the supernatant (the liquid extract) to a clean glass tube. Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen gas. Over-evaporation to dryness should be avoided as it can lead to loss of semi-volatile analytes.
-
Analysis: The concentrated extract is now ready for GC-MS or HPLC analysis.
Aqueous Matrices (e.g., Water, Beverages)
Principle: For aqueous samples, the target analyte is typically present at very low concentrations. Therefore, the preparation method must not only isolate the phthalate from the water but also concentrate it significantly. Solid-Phase Extraction (SPE) is the premier technique for this purpose.[9]
Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Selection & Conditioning: Select a C18 SPE cartridge. The C18 stationary phase is a non-polar silica-based sorbent that effectively retains semi-polar to non-polar compounds like phthalates from a polar matrix like water.
-
Condition the cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. This activates the C18 functional groups and ensures reproducible retention. Do not allow the cartridge to go dry.
-
-
Sample Loading: Measure 100 mL to 1 L of the water sample. If the sample contains particulates, filter it through a glass fiber filter.
-
Add an internal standard to the sample.
-
Load the sample onto the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min). The slow rate is critical to ensure sufficient interaction time between the analyte and the sorbent.
-
Washing: After loading, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences that may have been retained.
-
Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10-20 minutes. This step is crucial to remove residual water, which is immiscible with the elution solvent and can affect recovery.
-
Elution: Elute the retained phthalates by passing a small volume (e.g., 2 x 4 mL) of a non-polar solvent like ethyl acetate or dichloromethane through the cartridge.[9]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Solvent Exchange (if necessary): If the final analysis is by HPLC, the elution solvent may need to be exchanged to one compatible with the mobile phase (e.g., acetonitrile).
-
Analysis: The concentrated extract is ready for instrumental analysis.
Sample Preparation Workflow Diagram
Caption: Workflow for preparing solid and aqueous samples for phthalate analysis.
Instrumental Analysis Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for phthalate analysis due to its high chromatographic resolution and the structural information provided by mass spectrometry.[10] HPLC offers a valuable orthogonal technique, particularly for samples that are not amenable to the high temperatures of GC analysis.[11]
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: In GC-MS, the sample extract is vaporized and separated based on boiling point and polarity in a long, thin capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a chemical "fingerprint" that allows for definitive identification and quantification.
Protocol: GC-MS Analysis
-
System Preparation: Ensure the GC-MS is equipped with a low-bleed capillary column suitable for semi-volatile compounds. A (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5ms or equivalent) is an excellent, robust choice for phthalate analysis.[12]
-
Calibration: Prepare a series of calibration standards of Benzyl (7-methyloctyl) phthalate in the final extraction solvent, ranging from the expected limit of quantification (e.g., 0.1 µg/mL) to the upper end of the expected sample concentration range (e.g., 10 µg/mL). Each standard must contain the same concentration of internal standard as the prepared samples.
-
Injection: Inject 1 µL of the prepared sample extract or calibration standard into the GC inlet. A splitless injection is typically used for trace analysis to ensure the entire sample volume is transferred to the column.[13]
-
Chromatographic Separation: The components are separated in the GC column using a temperature program that ramps from a low initial temperature to a high final temperature to elute compounds across a range of boiling points.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. SIM mode significantly enhances sensitivity and selectivity by monitoring only a few specific, characteristic ions for the target analyte rather than scanning the entire mass range.[14]
Data Presentation: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control for reproducible retention times. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column offering excellent resolution for phthalates.[12] |
| Carrier Gas | Helium, 1.0-1.5 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency.[12] |
| Inlet | Splitless, 280°C | Ensures complete transfer of the sample to the column for maximum sensitivity.[13] |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 320°C (hold 5 min) | A typical starting point; must be optimized to ensure separation from matrix interferences. |
| MS System | Agilent 5977 MSD or equivalent | Provides sensitive detection and mass confirmation. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Source Temp. | 230°C | Standard operating temperature for EI sources. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring only ions of interest.[14] |
| SIM Ions for Benzyl (7-methyloctyl) phthalate | Quantifier: 149 (likely), Qualifiers: 91, and others to be determined | m/z 149 is the characteristic base peak for most phthalates. The benzyl group fragment (m/z 91) is also expected. Crucially, these ions must be confirmed by injecting a certified reference standard of Benzyl (7-methyloctyl) phthalate and examining its full scan mass spectrum. |
Orthogonal Method: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. It is particularly useful for less volatile or thermally sensitive compounds. For phthalates, a reversed-phase C18 column is typically used, where the non-polar phthalates are retained on the column and eluted with a polar mobile phase.
Protocol: HPLC-UV Analysis
-
System Preparation: The HPLC system should be equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water. It is critical to use HPLC-grade solvents and to degas the mobile phase to prevent bubbles from interfering with the detector.
-
Calibration: Prepare a series of calibration standards in the mobile phase, similar to the GC-MS procedure.
-
Injection: Inject 10-20 µL of the prepared sample extract or standard.
-
Chromatographic Separation: The separation is achieved by pumping the mobile phase through the column. An isocratic elution (constant mobile phase composition) can be used, but a gradient elution (where the composition changes over time) often provides better resolution for complex samples.[8]
-
UV Detection: As the phthalates elute from the column, they pass through the UV detector. The aromatic ring in the phthalate structure absorbs UV light, typically around 225-230 nm, generating a signal proportional to the concentration.[8]
Data Presentation: Recommended HPLC-UV Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine analysis. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | A high-performance column providing good peak shape for phthalates. |
| Mobile Phase | A: Water; B: Acetonitrile | Standard reversed-phase solvents.[8] |
| Gradient | 75% B to 100% B over 15 min, hold 5 min | Gradient elution helps resolve analytes with different polarities and elute highly retained compounds. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | Diode Array Detector (DAD) or UV | DAD allows for monitoring multiple wavelengths and spectral confirmation. |
| Wavelength | 225 nm | Phthalates exhibit strong absorbance at this wavelength.[8] |
Analytical Workflow Diagram
Caption: Comparative workflow for GC-MS and HPLC-UV instrumental analysis.
Trustworthiness: The Self-Validating System
A protocol is only trustworthy if it is validated. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters include:
-
Linearity: Assessed by analyzing calibration standards at multiple concentration levels to generate a calibration curve. A correlation coefficient (R²) of >0.995 is typically required.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at known concentrations and calculating the percent recovery. Recoveries between 80-120% are generally considered acceptable.
-
Precision: The degree of agreement among replicate measurements, expressed as the relative standard deviation (RSD). RSDs of <15% are typically desired.
By consistently running calibration standards, method blanks, and spiked samples alongside unknown samples, the entire analytical system becomes self-validating, ensuring the generation of reliable and defensible data.
References
-
Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved February 27, 2026, from [Link]
-
Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved February 27, 2026, from [Link]
-
International Organisation of Vine and Wine. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved February 27, 2026, from [Link]
-
Shimadzu. (n.d.). Analysis of Phthalate Esters in Children's Toys Using GC-MS. Retrieved February 27, 2026, from [Link]
-
Chou, K., & Fritz, G. (2007). Simultaneous Determination of Seven Phthalates and Four Parabens in Cosmetic Products Using HPLC-DAD and GC-MS Methods. Journal of Food and Drug Analysis, 15(4). Retrieved February 27, 2026, from [Link]
-
Sparkman, O. D. (2014). Determination of Phthalate Esters by Positive Chemical Ionization MS with Retention-Time Locked GC. Agilent Technologies. Retrieved February 27, 2026, from [Link]
-
Lee, J., et al. (2015). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry. Retrieved February 27, 2026, from [Link]
-
Islam, A., et al. (2021). Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. Results in Chemistry, 3, 100190. Retrieved February 27, 2026, from [Link]
-
Yin, C., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Chinese Journal of Chemistry, 32(8). Retrieved February 27, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 68515-48-0 | Product Name : Phthalic acid, bis-isononyl ester. Retrieved February 27, 2026, from [Link]
-
Garrido-López, A., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(22), 4153. Retrieved February 27, 2026, from [Link]
-
Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Retrieved February 27, 2026, from [Link]
-
Chen, J., et al. (2022). Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 14(9), 603. Retrieved February 27, 2026, from [Link]
-
Shimadzu. (2019). M284A Identification of Phthalate Esters Using the SMCI Method. Retrieved February 27, 2026, from [Link]
-
Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved February 27, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved February 27, 2026, from [Link]
-
Wang, Y., et al. (2025). Determination of Phthalate Esters and Bisphenol A in Pear by Packed-Fiber Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Molecules, 30(22), 4945. Retrieved February 27, 2026, from [Link]
-
Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved February 27, 2026, from [Link]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved February 27, 2026, from [Link]
Sources
- 1. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 126198-74-1: BENZYL ISONONYL PHTHALATE | CymitQuimica [cymitquimica.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Benzyl (7-methyloctyl) phthalate | CymitQuimica [cymitquimica.com]
- 7. epa.gov [epa.gov]
- 8. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 9. oiv.int [oiv.int]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. discover.restek.com [discover.restek.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
"quantification of Benzyl (7-methyloctyl) phthalate in environmental samples"
Advanced Application Note: Trace Quantification of Benzyl (7-methyloctyl) Phthalate in Environmental Matrices
Executive Summary & Mechanistic Context
Benzyl (7-methyloctyl) phthalate (CAS 126198-74-1), frequently characterized as a branched-chain benzyl isononyl phthalate (C24H30O4, MW: 382.49), is a high-molecular-weight synthetic organic compound utilized extensively as a polymer plasticizer[1][2]. Because phthalate esters are not covalently bound to their host polymer matrices, they are highly susceptible to leaching into environmental compartments, raising significant concerns regarding their persistence and potential endocrine-disrupting properties[3].
Quantifying trace levels of phthalates in environmental samples presents a notorious analytical challenge: the "phthalate blank" problem. Phthalates are ubiquitous in laboratory air, solvent lines, and plastic consumables, creating severe background contamination that compromises data integrity[4]. While traditional methods like EPA 8270E rely on Gas Chromatography-Mass Spectrometry (GC-MS) for semi-volatile organic compounds (SVOCs)[5][6], GC-MS approaches for high-molecular-weight branched phthalates often suffer from thermal degradation and fail to differentiate between endogenous sample contamination and instrument carry-over.
To resolve this, this application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing orthogonal delay-column separation to guarantee absolute quantitative accuracy[7][8].
Analytical Strategy: The Self-Validating Delay Column System
As a Senior Application Scientist, it is critical to design workflows where the instrumentation inherently validates the data. We achieve this by abandoning standard LC/GC configurations in favor of a Delay Column LC-MS/MS architecture [7].
The Causality of the Delay Column: When analyzing trace phthalates, contamination from the LC system's internal components (e.g., PTFE tubing, pump seals, mobile phase solvents) is inevitable. By plumbing a highly retentive, hydrophobic delay column between the LC pump mixer and the autosampler injector, any system-derived phthalates are chromatographically retained and delayed[3].
When the actual environmental sample is subsequently injected, the sample-derived phthalates bypass the delay column and travel directly to the analytical column. This physical separation ensures that system contamination elutes at a different retention time than the target sample analytes. This transforms a previously confounding variable (background noise) into a self-validating internal control, allowing the analyst to visually and quantitatively separate the "system blank" from the "true sample"[7][8].
LC-MS/MS Delay Column Workflow for Phthalate Blank Mitigation.
Step-by-Step Methodologies
Protocol 3.1: Stringent Contamination Control
Causality: Phthalates adsorb strongly to glass surfaces from ambient air. Standard laboratory washing protocols are insufficient for trace analysis.
-
Glassware Preparation: Wash all glassware with a phosphate-free detergent, rinse with ultra-pure water, and bake in a muffle furnace at 400°C for a minimum of 4 hours to thermally desorb residual phthalate esters[4].
-
Solvent Purification: Utilize high-purity LC-MS grade solvents. Pre-clean extraction solvents by passing them through activated aluminum oxide prior to use[4].
-
Procedural Blanks: Run three procedural blanks (ultra-pure water) with every extraction batch. The average blank concentration must be subtracted from the sample concentration to yield the true environmental value[7][8].
Protocol 3.2: Environmental Sample Extraction
A. Aqueous Matrices (Surface Water / Wastewater) via SPE Causality: Solid-Phase Extraction (SPE) provides superior concentration factors for aqueous matrices while minimizing the emulsion formation typically seen in liquid-liquid extractions[9].
-
Sample Adjustment: Dechlorinate the sample if necessary. Adjust 1 L of the water sample to pH < 2 using 6N HCl. This ensures any co-extracted organic acids remain in a neutral state, improving overall matrix cleanup[9].
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with 5 mL dichloromethane, 5 mL methanol, and 5 mL ultra-pure water.
-
Loading: Load the sample at a controlled flow rate of 5–10 mL/min to ensure optimal van der Waals interactions with the sorbent bed.
-
Drying: Dry the cartridge under full vacuum for 10 minutes. Critical Step: Residual water will severely depress MS electrospray ionization (ESI) efficiency[9].
-
Elution: Elute with 10 mL of 1:1 Dichloromethane:Hexane. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of Methanol.
B. Solid Matrices (Soil / Sediment) via UAE Causality: Ultrasonic-Assisted Extraction (UAE) provides deep matrix penetration for solid samples without the thermal degradation risks associated with Soxhlet extraction[8].
-
Lyophilization: Freeze-dry the soil sample to remove water content, which can shield hydrophobic analytes from the extraction solvent.
-
Extraction: Weigh 5.0 g of soil into a pre-baked glass centrifuge tube. Add 10 mL of 1:1 Hexane:Acetone.
-
Sonication: Sonicate for 30 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes and collect the supernatant[8].
-
Filtration: Filter the supernatant through a 0.22 µm PTFE-free (e.g., regenerated cellulose) syringe filter prior to LC-MS/MS analysis.
Protocol 3.3: LC-MS/MS Configuration & Analysis
-
Hardware Setup: Install a C18 Delay Column (50 x 4.6 mm, 5 µm) before the autosampler injector[3]. Install a Biphenyl Analytical Column (100 x 3.0 mm, 2.6 µm) after the autosampler to optimize the separation of branched isomer groups[3].
-
Mobile Phases: Mobile Phase A: 0.05% Acetic acid in water; Mobile Phase B: Methanol[3].
-
Gradient: Start at 50% B, ramp to 100% B over 10 minutes, and hold for 5 minutes to ensure complete elution of high-molecular-weight species.
-
Wash Protocol: Implement a multi-wash system for the autosampler needle using 100% acetonitrile to eliminate carry-over between injections[4].
Data Presentation
Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters Note: Benzyl (7-methyloctyl) phthalate ionizes efficiently in ESI+ mode. The m/z 149.0 fragment represents the universal protonated phthalic anhydride ion, while m/z 91.0 is the highly specific benzyl cation.
| Target Analyte | Precursor Ion [M+H]+ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (V) |
| Benzyl (7-methyloctyl) phthalate | 383.2 | 149.0 | 91.0 | 25 (Quant) / 40 (Qual) |
| Internal Standard (D4-DBP) | 283.2 | 153.0 | N/A | 25 |
Table 2: Method Validation & Performance Metrics Data reflects the subtraction of procedural blanks and the successful mitigation of system blanks via the delay column architecture.
| Matrix Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Mean Recovery (%) | Precision (RSD, %) |
| Surface Water | 0.5 ng/L | 1.5 ng/L | 88 - 95% | < 5% |
| Wastewater Effluent | 1.2 ng/L | 3.6 ng/L | 81 - 89% | < 6% |
| Agricultural Soil | 0.2 ng/g | 0.6 ng/g | 82 - 91% | < 7% |
References
-
SCIEX. "A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS".[Link]
-
Specialty Analytical. "semi volatile organic compounds epa 8270".[Link]
-
RSC Publishing. "Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples".[Link]
-
Agilent. "EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC with a 5977 Series MSD".[Link]
Sources
- 1. CAS 126198-74-1: BENZYL ISONONYL PHTHALATE | CymitQuimica [cymitquimica.com]
- 2. Benzyl (7-methyloctyl) phthalate | CymitQuimica [cymitquimica.com]
- 3. sciex.com [sciex.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. semi volatile organic compounds epa 8270 | Specialty Analytical [specialtyanalytical.com]
- 6. agilent.com [agilent.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 9. unitedchem.com [unitedchem.com]
Application Notes and Protocols for the Use of Benzyl (7-methyloctyl) phthalate as an Analytical Standard
Introduction: The Analytical Imperative for Benzyl (7-methyloctyl) phthalate
Benzyl (7-methyloctyl) phthalate, a high-molecular-weight phthalate ester, belongs to a class of compounds widely used as plasticizers to enhance the flexibility and durability of polymeric materials, notably polyvinyl chloride (PVC). Its applications span a variety of consumer and industrial products. However, the non-covalent incorporation of phthalates into these materials allows for their potential leaching into the environment and subsequent human exposure. Concerns over the endocrine-disrupting potential and other adverse health effects of phthalates have led to increased regulatory scrutiny and the need for sensitive and reliable analytical methods to monitor their presence in diverse matrices, including consumer products, environmental samples, and biological fluids.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Benzyl (7-methyloctyl) phthalate as an analytical standard. The protocols detailed herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles for phthalate analysis.
Physicochemical Properties of Benzyl (7-methyloctyl) phthalate
A thorough understanding of the physicochemical properties of Benzyl (7-methyloctyl) phthalate is fundamental to its effective use as an analytical standard. These properties influence its solubility, chromatographic behavior, and stability.
| Property | Value | Source |
| Chemical Formula | C24H30O4 | |
| Molecular Weight | 382.49 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Limited in water, soluble in organic solvents | |
| Storage Temperature | 2-8°C |
Protocol 1: Preparation and Handling of Benzyl (7-methyloctyl) phthalate Standard Solutions
The accuracy of quantitative analysis is critically dependent on the precise preparation and proper handling of standard solutions. Phthalates are susceptible to contamination from laboratory equipment and degradation via hydrolysis.
1.1. Materials and Reagents
-
Benzyl (7-methyloctyl) phthalate, analytical standard grade (≥97.0% purity)
-
Solvent: Isooctane or Hexane (pesticide residue analysis grade or equivalent)
-
Class A volumetric flasks
-
Gas-tight syringes or calibrated micropipettes
-
Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps
1.2. Preparation of Stock Standard Solution (1000 µg/mL)
-
Allow the neat standard of Benzyl (7-methyloctyl) phthalate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh approximately 10 mg of the neat standard into a 10 mL Class A volumetric flask using an analytical balance.
-
Record the exact weight.
-
Dissolve the standard in a small volume of isooctane or hexane.
-
Bring the flask to the final volume with the chosen solvent.
-
Cap the flask and mix thoroughly by inversion.
-
Calculate the exact concentration of the stock solution based on the weighed mass and the purity of the standard.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap for storage.
1.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent used for its preparation. The concentration range of the working standards should bracket the expected concentration of the analyte in the samples. A typical calibration curve for phthalate analysis may range from 0.05 to 10 µg/mL.[1]
1.4. Storage and Stability
-
Store stock and working standard solutions at 2-8°C in the dark.[1]
-
Stock solutions should be replaced after six months, or sooner if quality control checks indicate degradation.
-
Working standards should be prepared fresh, ideally on a weekly basis.[1]
-
To minimize the risk of hydrolysis, it is crucial to use anhydrous solvents and store solutions in tightly sealed vials.
Experimental Workflow for Standard Preparation and Use
Caption: Workflow for the preparation, use, and quality control of Benzyl (7-methyloctyl) phthalate analytical standards.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique for the analysis of phthalates. The following protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.
2.1. Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Injector | Split/splitless inlet |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp: 100°C (hold 2 min), ramp at 10°C/min to 270°C (hold 11 min) |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
2.2. Predicted Mass Spectral Fragmentation
Predicted Key Fragments for Benzyl (7-methyloctyl) phthalate:
-
m/z 149: Phthalic anhydride ion (base peak)
-
m/z 91: Tropylium ion from the benzyl group
-
Molecular Ion (M+): A weak or absent molecular ion peak is expected due to extensive fragmentation.
2.3. Data Acquisition and Processing
-
For quantitative analysis, operate the mass spectrometer in SIM mode, monitoring the characteristic ions (e.g., m/z 149 and 91).
-
For qualitative confirmation, acquire full scan data from m/z 50-550.
-
Integrate the peak areas of the target ions and construct a calibration curve by plotting peak area against the concentration of the working standards.
Protocol 3: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV provides a robust and reliable alternative for the quantification of phthalates, particularly for samples that are not amenable to GC analysis.
3.1. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
3.2. Rationale for Method Parameters
-
A C18 column is well-suited for the separation of nonpolar compounds like phthalates.[3]
-
A water/acetonitrile gradient allows for the effective elution and separation of a range of phthalates with varying polarities.
-
Detection at 230 nm provides good sensitivity for the phthalate chromophore.[3]
Method Validation and Quality Control
To ensure the trustworthiness of the analytical data, a thorough method validation should be performed. Key validation parameters include:
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range. A correlation coefficient (r²) of ≥0.99 is generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy: Evaluate the agreement between the measured concentration and the true concentration by analyzing spiked samples at different concentration levels.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, typically expressed as the relative standard deviation (RSD).
-
Specificity: Ensure that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.
A quality control sample should be included in each analytical run to monitor the performance of the method.
Logical Framework for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method for Benzyl (7-methyloctyl) phthalate analysis.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the accurate and reliable use of Benzyl (7-methyloctyl) phthalate as an analytical standard. By adhering to these methodologies and implementing rigorous quality control measures, researchers can ensure the scientific integrity of their findings in the critical task of monitoring and quantifying this important environmental and industrial compound.
References
-
Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. Governors State University. Retrieved from [Link]
- Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
-
ResearchGate. (n.d.). Stability of phthalate plasticizers in aqueous food simulants at medium power level of microwave oven. Retrieved from [Link]
- Yin, P., Chen, H., Liu, X., Wang, Q., Jiang, Y., & Pan, R. (2014). Mass spectral fragmentation pathways of phthalate esters by gas chromatography–tandem mass spectrometry. Journal of Analytical Methods in Chemistry, 2014, 1579-1588.
-
Restek. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1996, December). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
Sources
Application Note: Advanced Sample Preparation Workflows for Benzyl (7-methyloctyl) Phthalate Analysis
Executive Summary
Benzyl (7-methyloctyl) phthalate (CAS 126198-74-1), a branched-chain isomer of benzyl isononyl phthalate, is a high-molecular-weight synthetic ester utilized as a performance plasticizer in flexible PVC, adhesives, and industrial coatings[1][2][3]. As regulatory scrutiny intensifies regarding the environmental persistence and potential toxicity of phthalates, precise trace-level quantification via GC-MS or LC-MS is mandatory. However, the primary bottleneck in phthalate analysis is not instrumental sensitivity, but rather the ubiquitous background contamination introduced during sample preparation[4][5]. This guide provides a self-validating, matrix-specific sample preparation framework designed to eliminate the "phthalate blank" and ensure high-fidelity analytical recovery.
The "Phthalate Blank": Mechanistic Causality & Self-Validating Systems
The most critical failure point in phthalate analysis is background contamination. Phthalates off-gas from laboratory equipment, exist in ambient dust, and readily leach from plastic consumables (e.g., pipette tips, centrifuge tubes, and solvent bottle caps)[4][6].
To achieve scientific integrity, the sample preparation protocol must operate as a self-validating system :
-
Causality of Thermal Decontamination: Standard laboratory washing protocols leave micro-residues of organic plasticizers. Baking glassware at 400°C for 1 to 4 hours is required to thermally degrade and volatilize these long-chain esters[7].
-
Causality of Reagent Selection: Standard-grade solvents often contain trace phthalates from their own manufacturing and packaging lines. Only pesticide-grade or LC-MS-grade solvents (e.g., hexane, methylene chloride) must be used[4][6]. Furthermore, drying agents like anhydrous sodium sulfate actively absorb ambient lab phthalates and must be rigorously purified via muffle furnace baking prior to use[8].
-
System Validation: A batch is only analytically valid if a procedural blank (reagent water or an empty extraction vial) processed concurrently yields a phthalate concentration below the Method Detection Limit (MDL)[8][9].
Workflow Visualization
Figure 1: Matrix-specific sample preparation workflow for Benzyl (7-methyloctyl) phthalate analysis.
Matrix-Specific Sample Preparation Protocols
Protocol A: Rigorous Glassware & Reagent Decontamination
Objective: Establish a zero-phthalate baseline.
-
Aqueous Wash: Wash all glassware (separatory funnels, vials, beakers) with hot water and laboratory-grade detergent, followed by thorough rinsing with tap water and reagent-grade water[7].
-
Solvent Rinse: Rinse the glassware sequentially with pesticide-grade acetone, followed by pesticide-grade hexane[6].
-
Thermal Degradation: Transfer the dried glassware to a muffle furnace and bake at 400°C for a minimum of 1 hour[7]. (Note: Do not bake volumetric flasks or glass syringes, as high heat distorts their calibration. Rely on rigorous solvent rinsing for these items).
-
Reagent Purification: Place granular anhydrous sodium sulfate (ACS grade) in a shallow tray and heat at 400°C for 4 hours to eliminate background phthalate levels[8].
Protocol B: Liquid-Liquid Extraction (LLE) for Aqueous Matrices
Objective: Extract trace phthalates from water or beverages (Adapted from EPA Methods 606/8061A).
-
Sample Collection: Collect 1 L of the aqueous sample in a pre-cleaned amber glass bottle. Do not pre-rinse the bottle to avoid losing analytes that adhere to the glass walls[10].
-
Surrogate Spiking: Spike the sample with a known concentration of a surrogate standard (e.g., dibenzyl phthalate or diphenyl isophthalate). This validates the extraction efficiency of the specific matrix[11].
-
Extraction: Transfer the sample to a 2 L glass separatory funnel. Add 60 mL of methylene chloride. Shake vigorously for 2 minutes, venting periodically to release pressure[10].
-
Phase Separation: Allow the organic and aqueous layers to separate for 10 minutes. Drain the lower methylene chloride layer into a pre-cleaned Erlenmeyer flask. Repeat the extraction twice more with fresh 60 mL aliquots of methylene chloride, combining the organic layers.
-
Drying: Pass the combined organic extract through a glass funnel plugged with glass wool and filled with the pre-baked anhydrous sodium sulfate to remove residual water[8].
-
Concentration: Concentrate the extract to <10 mL using a Kuderna-Danish concentrator or a gentle stream of high-purity nitrogen. Exchange the solvent to hexane for optimal GC-MS compatibility[10].
Protocol C: Dissolution-Precipitation for Solid Polymers
Objective: Extract Benzyl (7-methyloctyl) phthalate from PVC or consumer plastics.
-
Cryogenic Homogenization: Grind the solid sample using a cryogenic mill with liquid nitrogen to achieve a particle size of <0.5 mm. Causality: Cryo-milling prevents the volatilization of heat-sensitive plasticizers while maximizing the surface area for solvent penetration[4].
-
Polymer Dissolution: Weigh exactly 0.05 g to 2.0 g of the homogenized material into a glass vial. Add 5 mL of Tetrahydrofuran (THF). Shake vigorously or sonicate until the polymer matrix is completely dissolved[4][9].
-
Matrix Precipitation: Add 10 mL of hexane dropwise to the solution. Causality: Hexane acts as an anti-solvent for the PVC backbone, precipitating the polymer out of the solution while the target phthalates remain highly soluble in the organic supernatant[9].
-
Filtration: Centrifuge the mixture or filter it through a glass-fiber filter. Strictly avoid cellulose or plastic syringe filters , which will introduce massive phthalate contamination.
-
Dilution: Dilute an aliquot of the clear supernatant with cyclohexane prior to instrumental analysis[9].
Quantitative Method Parameters
The following table summarizes the optimized extraction parameters and expected performance metrics based on established literature and EPA methodologies.
| Parameter | Aqueous Samples (LLE) | Solid/Polymer Samples (Dissolution) | Soft Drinks (Micro-extraction) |
| Primary Solvents | Methylene Chloride, Hexane | Tetrahydrofuran (THF), Hexane | Dichloromethane, Acetone |
| Sample Size | 1 Liter | 0.05 - 2.0 Grams | 5 mL |
| Cleanup/Drying | Anhydrous Na₂SO₄ (Baked at 400°C) | Centrifugation / Glass-fiber filtration | Direct organic layer transfer |
| Typical Recovery | 80% - 110% | 85% - 105% | 90% - 115% |
| Target Instrument | GC-ECD / GC-MS | GC-MS | GC-MS |
Instrumental Considerations for GC-MS
While sample preparation is the primary defense against contamination, instrumental parameters must be tuned for high-molecular-weight esters like Benzyl (7-methyloctyl) phthalate (Molecular Weight: 382.49 g/mol )[2][12].
-
Injector Temperature: Maintain a high GC injector temperature (e.g., 320°C). High-molecular-weight phthalates tend to adsorb onto the injector head; insufficient heat will result in poor volatilization, peak tailing, and severe run-to-run carryover[6].
-
Stationary Phase: Utilize a low-bleed capillary column (e.g., 5-type or XLB-type phases) which provides superior chromatographic resolution for complex branched-chain phthalate isomers[3][5].
References
-
U.S. Environmental Protection Agency (EPA). "Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD)". EPA.gov. Available at: [Link]
-
National Environmental Methods Index (NEMI). "EPA-EAD: 606: Phthalate Esters in Water by GCECD". NEMI.gov. Available at:[Link]
-
ChemWhat. "BENZYL ISONONYL PHTHALATE CAS#: 126198-74-1". Chemwhat.com. Available at: [Link]
-
GERSTEL. "Automated Extraction and GC/MS Determination of Phthalates in Consumer Products". GCMS.cz. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Method 606: Phthalate Ester". EPA.gov. Available at:[Link]
-
Restek. "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance". Restek.com. Available at: [Link]
- Google Patents. "US20080234414A1 - Plasticiser Compositions". Patents.google.com.
Sources
- 1. CAS 126198-74-1: BENZYL ISONONYL PHTHALATE | CymitQuimica [cymitquimica.com]
- 2. Benzyl (7-methyloctyl) phthalate | CymitQuimica [cymitquimica.com]
- 3. US20080234414A1 - Plasticiser Compositions - Google Patents [patents.google.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 6. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 7. accustandard.com [accustandard.com]
- 8. epa.gov [epa.gov]
- 9. gcms.cz [gcms.cz]
- 10. NEMI Method Summary - 606 [nemi.gov]
- 11. epa.gov [epa.gov]
- 12. chemwhat.com [chemwhat.com]
"in vitro studies of Benzyl (7-methyloctyl) phthalate"
Application Note: Technical Assessment of Benzyl (7-methyloctyl) Phthalate (Bz-7MO-P)
Executive Summary & Scientific Context
Benzyl (7-methyloctyl) phthalate (Bz-7MO-P) (CAS: 126198-74-1) is an asymmetric phthalate ester, structurally characterized by a benzyl group and a branched 7-methyloctyl chain (an isomer of isononyl). It belongs to the class of Benzyl Alkyl Phthalates, sharing structural homology with the well-characterized toxicant Benzyl Butyl Phthalate (BBP).
Scientific Rationale for Study: While extensive data exists for BBP and Diisononyl Phthalate (DINP), specific isomeric data for Bz-7MO-P is sparse. However, its structural activity relationship (SAR) suggests two critical pathways for in vitro investigation:
-
Metabolic Activation: Like BBP, Bz-7MO-P is rapidly hydrolyzed by esterases to Monobenzyl Phthalate (MBzP) , a known developmental toxicant, and Mono(7-methyloctyl) phthalate (M-7MO-P) .
-
Endocrine Disruption: The benzyl moiety is frequently associated with aryl hydrocarbon receptor (AhR) and estrogen receptor (ER) interactions, while the long alkyl chain drives Peroxisome Proliferator-Activated Receptor (PPAR) agonism.
This guide provides a standardized workflow to profile these activities, ensuring data robustness through validated controls and mechanistic grounding.
Material Preparation & Handling
Challenge: Bz-7MO-P is highly lipophilic (Predicted LogP > 5.0), leading to poor aqueous solubility and high non-specific binding to plastics.
Protocol: Stock Solution Preparation
-
Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) as the primary vehicle. Ethanol is a secondary alternative but may evaporate during long incubations.
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Molecular Weight = 382.5 g/mol .[1] Dissolve 38.25 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (avoid plastic to prevent sorption) and store at -20°C.
-
Working Solutions: Dilute serially in DMSO. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent toxicity.
Critical Control: Always include a "Solvent Control" (0.1% DMSO only) in every assay plate.
Experimental Workflow: Metabolic Stability (Hydrolysis)
Objective: To determine the intrinsic clearance and identify the primary monoester metabolite (MBzP vs. M-7MO-P). Phthalate toxicity is often metabolite-driven; therefore, quantifying hydrolysis rates is essential before assessing cellular toxicity.
System: Liver Microsomes (Human/Rat) or S9 Fraction.
Step-by-Step Protocol
-
Reaction Mixture:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Liver Microsomes (0.5 mg protein/mL).
-
Substrate: Bz-7MO-P (1 µM final concentration).
-
Note: NADPH is not strictly required for esterase-mediated hydrolysis but is needed if oxidative metabolism (CYP450) is also of interest.
-
-
Incubation:
-
Pre-incubate microsomes at 37°C for 5 min.
-
Initiate reaction by adding Bz-7MO-P.
-
Time points: 0, 5, 15, 30, 60 min.
-
-
Termination:
-
Add ice-cold Acetonitrile (containing internal standard, e.g., Phthalic acid-d4) in a 1:1 ratio.
-
Centrifuge at 4000 x g for 15 min to pellet protein.
-
-
Analysis (LC-MS/MS):
-
Monitor the transition of parent (382.5 → fragment) and metabolites (MBzP: 256.2 → 149.0).
-
Visualization: Metabolic Pathway & Experimental Logic
Figure 1: Predicted metabolic hydrolysis pathway. The formation of MBzP is the critical toxicity trigger.
Experimental Workflow: Nuclear Receptor Transactivation
Objective: To quantify the endocrine-disrupting potential (EDC) via Peroxisome Proliferator-Activated Receptor (PPAR) agonism and Estrogen Receptor (ER) modulation.
System: Luciferase Reporter Gene Assay (e.g., HepG2 or CHO cells transiently transfected with receptor plasmids).
Protocol: PPAR / PPAR Agonism
-
Cell Seeding: Seed cells at
cells/well in 96-well white-walled plates. Incubate 24h. -
Transfection: Co-transfect with:
-
Expression vector (pSG5-PPAR
or ). -
Reporter vector (PPRE-Luc).
-
Normalization vector (Renilla luciferase).
-
-
Dosing:
-
Treat cells with Bz-7MO-P (Concentration range: 0.1 µM to 100 µM).
-
Positive Control: Wy-14643 (PPAR
) or Rosiglitazone (PPAR ). -
Negative Control: 0.1% DMSO.
-
-
Incubation: 24 hours at 37°C.
-
Readout: Lyse cells and measure Luminescence (RLU).
-
Data Analysis:
-
Normalize Firefly RLU to Renilla RLU.
-
Plot Dose-Response Curve.
-
Calculate
using a 4-parameter logistic fit.
-
Visualization: Reporter Assay Workflow
Figure 2: Workflow for Nuclear Receptor Transactivation Assay.
Experimental Workflow: Cytotoxicity (Baseline Toxicity)
Objective: Differentiate between specific receptor-mediated effects and general cellular necrosis/apoptosis.
System: HepG2 (Liver model) or Leydig Cells (Testicular model - relevant for phthalates).
Protocol: MTT or CellTiter-Glo Assay
-
Preparation: Seed cells in 96-well plates (
cells/well). Allow attachment (24h). -
Treatment:
-
Apply Bz-7MO-P (1 µM – 200 µM).
-
Include Triton X-100 (0.1%) as a positive control for cell death.
-
-
Duration: 24h and 48h time points.
-
Assay:
-
Add MTT reagent (0.5 mg/mL) or CellTiter-Glo reagent.
-
Incubate 1-4 hours.
-
Read Absorbance (570 nm) or Luminescence.
-
-
Interpretation:
-
If
(Cytotoxicity) < (Receptor Activation), the observed receptor effects may be artifacts of cell stress. -
Self-Validating Check: Ensure the highest concentration used in Reporter Assays (Section 4) is non-cytotoxic (>80% viability) in this assay.
-
Data Presentation & Analysis
Summary Table: Expected Readouts & Interpretation
| Assay Type | Metric | Acceptable Range (Controls) | Interpretation for Bz-7MO-P |
| Metabolic Stability | Positive Control (Testosterone) < 30 min | Rapid hydrolysis ( | |
| PPAR | Wy-14643 | Low | |
| Cytotoxicity | Triton X-100 = 100% Kill |
References
-
European Chemicals Agency (ECHA). (2023). Candidate List of substances of very high concern for Authorisation: Benzyl isononyl phthalate. Retrieved from [Link]
-
Bhat, V. S., et al. (2014). Derivation of an oral reference dose for the plasticizer benzyl butyl phthalate (BBP) using a benchmark dose approach. Journal of Applied Toxicology.
-
Rusyn, I., & Corton, J. C. (2012). Mechanistic considerations for human relevance of PPARα-mediated hepatocarcinogenesis. Toxicological Sciences.
-
PubChem. (2023). Compound Summary: Benzyl isononyl phthalate (CAS 126198-74-1).[2][3] National Library of Medicine. [1]
-
Organisation for Economic Co-operation and Development (OECD). (2018). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Parameters for Benzyl (7-methyloctyl) phthalate
Welcome to the technical support center for the analysis of Benzyl (7-methyloctyl) phthalate and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers to common challenges encountered during GC-MS analysis.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the analysis of Benzyl (7-methyloctyl) phthalate.
Q1: What makes Benzyl (7-methyloctyl) phthalate challenging to analyze via GC-MS?
A1: Benzyl (7-methyloctyl) phthalate, a high molecular weight and branched-chain phthalate, presents several analytical challenges. Its relatively low volatility can lead to issues with peak shape and carryover if GC parameters are not optimized. Additionally, like many phthalates, it is susceptible to contamination from various laboratory plastics, which can complicate trace-level analysis.[1] Structurally similar phthalates can also co-elute, making accurate identification and quantification difficult without a well-optimized chromatographic method.
Q2: What is the characteristic fragmentation pattern of Benzyl (7-methyloctyl) phthalate in Electron Ionization (EI) MS?
Q3: How can I avoid phthalate contamination in my samples and blanks?
A3: Phthalate contamination is a pervasive issue in analytical laboratories.[5] Key sources include plastic labware (pipette tips, centrifuge tubes), solvents, bottle caps, and even the laboratory air.[1][6][7] To mitigate this, a strict contamination control strategy is essential:
-
Use phthalate-free labware: Whenever possible, use glassware. If plastic is unavoidable, ensure it is certified as phthalate-free.
-
Thoroughly clean glassware: Wash glassware meticulously, followed by rinsing with high-purity solvents like acetone and hexane.[8]
-
Solvent and Reagent Purity: Use high-purity, pesticide-grade or equivalent solvents. Be aware that even high-grade water can be a source of phthalate contamination.[9]
-
Minimize Sample Exposure: Keep sample and standard containers sealed as much as possible to prevent absorption of airborne phthalates.
-
Run procedural blanks: Regularly analyze blanks that have been subjected to the entire sample preparation process to identify and quantify background contamination.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your GC-MS experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column. 2. Inadequate injector temperature. 3. Column degradation. | 1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider using a liner with glass wool to aid in vaporization.[10] 2. Increase the injector temperature to ensure complete vaporization of the high molecular weight phthalate. Temperatures around 280-320 °C are often used.[10][11] 3. Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be trimmed or replaced. |
| Co-elution with Other Phthalates | 1. Inappropriate GC column stationary phase. 2. Sub-optimal oven temperature program. | 1. Select a GC column with appropriate selectivity for phthalates. Columns with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms) are commonly used.[10][12] For better resolution of complex mixtures, consider specialized phases like Rtx-440 or Rxi-XLB.[13][14] 2. Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.[15] |
| Low Sensitivity or Poor Response | 1. Adsorption in the GC system. 2. Dirty ion source in the mass spectrometer. 3. Inefficient ionization. | 1. Ensure all components in the flow path are inert.[16] 2. Clean the ion source according to the manufacturer's protocol. A dirty ion source can lead to poor linearity and sensitivity.[16] 3. While Electron Ionization (EI) is standard, for enhanced sensitivity of the molecular ion, consider soft ionization techniques like Positive Chemical Ionization (PCI) with ammonia as the reagent gas.[17][18] |
| High Background Noise/Contamination Peaks | 1. Contamination from lab environment or materials. 2. Carryover from previous injections. | 1. Implement stringent contamination control measures as outlined in the FAQ section.[19][1][6] 2. Add a high-temperature bake-out step at the end of the GC run to elute any high-boiling compounds.[20] Ensure the injection port septum is not a source of bleed. |
| Inconsistent Retention Times | 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow. | 1. Perform a leak check on the GC system, paying close attention to the inlet septum and column connections.[21] 2. Ensure a stable and pure carrier gas supply. Use electronic pressure control for precise flow regulation. |
Section 3: Experimental Protocols & Workflows
Optimized GC-MS Method for Benzyl (7-methyloctyl) phthalate
This protocol provides a starting point for method development. Optimization will be necessary based on your specific instrumentation and sample matrix.
1. Sample Preparation (General Protocol for a Liquid Sample)
-
Objective: To extract Benzyl (7-methyloctyl) phthalate from a liquid matrix and prepare it for GC-MS analysis.
-
Materials:
-
Phthalate-free glassware (e.g., volumetric flasks, vials)
-
High-purity solvents (e.g., hexane, dichloromethane)[22]
-
Internal standard (e.g., Benzyl Benzoate)
-
-
Procedure:
-
To a known volume of your sample, add a known amount of internal standard.
-
Perform a liquid-liquid extraction using an appropriate solvent like dichloromethane.[8]
-
Vigorously shake the mixture and allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for injection.
-
2. GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase.[12] | Provides good general-purpose separation for semi-volatile compounds including phthalates.[23] |
| Injector | Splitless | To maximize the transfer of the analyte onto the column for trace analysis. |
| Injector Temperature | 280 - 320 °C[10][11] | Ensures efficient vaporization of the high molecular weight phthalate. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas commonly used for GC-MS. Hydrogen can be an alternative but may require a specialized ion source.[24][25] |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow)[10][12] | Provides a good balance between analysis time and chromatographic resolution. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min) Ramp 1: 15 °C/min to 280 °C Ramp 2: 5 °C/min to 320 °C (hold 5 min)[12][26] | A multi-step ramp allows for good separation of a range of phthalates with varying volatilities. The final high-temperature hold helps to elute any high-boiling compounds. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temperature | 230 - 250 °C[12][17] | A standard temperature for EI sources. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV[12] | Standard electron energy for generating library-searchable mass spectra. |
| Mass Range | m/z 50-550 | A wide enough range to capture the molecular ion and key fragments of Benzyl (7-methyloctyl) phthalate and other potential phthalates. |
| Scan Mode | Full Scan for initial identification, Selected Ion Monitoring (SIM) for quantification. | Full scan provides comprehensive spectral information. SIM mode offers higher sensitivity and selectivity by monitoring specific ions.[2][27] |
3. Data Analysis
-
Identification: Compare the retention time and mass spectrum of the peak of interest with that of an authentic standard.
-
Quantification: Use the peak area ratio of the analyte to the internal standard for calibration and quantification.
Visualizing the Workflow
Caption: A generalized workflow for the GC-MS analysis of Benzyl (7-methyloctyl) phthalate.
Logical Troubleshooting Flow
Sources
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- 2. gcms.cz [gcms.cz]
- 3. Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 9. coleparmer.com [coleparmer.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 14. gcms.cz [gcms.cz]
- 15. Method of determination of phthalates by gas chromatography/ mass spectrometry in wines | OIV [oiv.int]
- 16. Problems with quantitation of Adipate/Phthalate by GC/MS - Chromatography Forum [chromforum.org]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
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- 20. fses.oregonstate.edu [fses.oregonstate.edu]
- 21. researchgate.net [researchgate.net]
- 22. [Sample pretreatment for the measurement of phthalate esters in complex matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. labcompare.com [labcompare.com]
- 24. agilent.com [agilent.com]
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- 27. researchgate.net [researchgate.net]
Phthalate Ester Chromatography: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Phthalate Ester (PAE) Analysis. Phthalates are ubiquitous plasticizers that present unique analytical challenges, primarily due to severe background contamination and complex isomeric co-elution. This guide is designed for researchers and drug development professionals to systematically troubleshoot and resolve these issues in both LC-MS/MS and GC-MS workflows.
Module 1: Background Contamination & The "Phthalate Blank"
Q1: Why are DEHP and DBP peaks present in my method blanks despite using ultra-pure solvents and glassware? Causality: Phthalates are pervasive in laboratory environments. In LC-MS/MS, contamination continuously leaches from PTFE tubing, pump seals, and solvent inlet filters[1][2]. In GC-MS systems, a major and often overlooked source of contamination is the laboratory air itself; volatile phthalates (like DBP and DIBP) adsorb onto the outer wall of the autosampler syringe needle before injection[3]. Solution: You cannot eliminate background phthalates entirely, but you can systematically account for them. Run at least three procedural blanks per batch, calculate the mean background concentration, and subtract this from your sample concentrations[1][2]. For GC-MS, utilize fast injection speeds at lower injector temperatures to minimize thermal desorption from the needle wall[3].
Q2: How does a "Delay Column" eliminate system background in LC-MS/MS, and where should it be installed? Causality: A delay column utilizes hydrophobic and van der Waals interactions to temporarily trap non-polar contaminants[4]. By plumbing a highly retentive delay column between the mobile phase mixer (pump) and the autosampler injector, you create a differential flow path. Phthalates leaching from the pump travel through both the delay column and the analytical column. Conversely, the sample is injected after the delay column, meaning sample phthalates only travel through the analytical column. This causes the system background phthalates to elute significantly later than the target analytes in your sample, effectively separating the "ghost peaks" from your analytical peaks[1][4].
Fig 1: LC-MS/MS delay column flow path for isolating background phthalates.
Module 2: Chromatographic Resolution & Isomer Separation
Q3: Why do DINP and DIDP appear as unresolved broad clusters in GC-MS, and how can I accurately quantify them? Causality: Di-isononyl phthalate (DINP) and di-isodecyl phthalate (DIDP) are not single compounds; they are complex industrial mixtures of highly branched C9 and C10 isomers[5]. When analyzed via GC-MS using standard Electron Ionization (EI) at 70 eV, these isomers undergo heavy fragmentation, predominantly yielding the phthalic anhydride ion at m/z 149[5][6]. Because they lack a stable molecular ion in EI, and because the C9 and C10 isomer clusters chromatographically overlap, quantifying them using m/z 149 is nearly impossible without severe interference[5][6]. Solution: Switch your ionization source or platform. Utilizing GC coupled with Atmospheric-Pressure Chemical Ionization (GC-APCI) provides soft ionization, yielding intact protonated molecular ions that easily differentiate DINP from DIDP[5]. Alternatively, migrate the assay to an LC-MS/MS platform where precursor-to-product ion transitions (MRMs) provide the necessary selectivity[6].
Q4: I am experiencing severe peak tailing for high-molecular-weight phthalates (like DEHP) in my GC-MS. What is the root cause? Causality: High-molecular-weight phthalates are highly susceptible to secondary interactions with active sites in the flow path. As you inject complex matrices (e.g., food extracts, polymers), non-volatile pollutants accumulate at the head of the column, degrading the stationary phase and creating active silanol groups that cause peak tailing[7]. Solution: Routine guard column maintenance. Trimming approximately 50 cm to 1 meter off the front end of the guard column physically removes the accumulated matrix pollutants and restores peak symmetry[7].
Fig 2: Troubleshooting logic for GC-MS peak tailing and isomer co-elution.
Module 3: Quantitative Data & Analytical Challenges
The following table summarizes the specific analytical hurdles associated with common phthalates and the validated parameters required to overcome them.
| Phthalate Ester | Abbreviation | MW ( g/mol ) | Primary Analytical Challenge | Recommended Solution |
| Dimethyl phthalate | DMP | 194.18 | High volatility; easily lost during sample evaporation. | Avoid aggressive nitrogen blow-down; use internal standards added prior to extraction. |
| Dibutyl phthalate | DBP | 278.34 | Ubiquitous background contamination in blanks. | Install an LC delay column; subtract mean procedural blank values[1][2]. |
| Bis(2-ethylhexyl) phthalate | DEHP | 390.56 | Severe peak tailing in GC-MS due to active sites. | Trim GC guard column (50-100 cm); deactivate injection port liners[7]. |
| Di-isononyl phthalate | DINP | 418.61 | Complex isomer cluster; co-elutes with DIDP. | Use GC-APCI or LC-MS/MS for intact molecular ion detection[5][6]. |
| Di-isodecyl phthalate | DIDP | 446.66 | Complex isomer cluster; lacks molecular ion in GC-EI. | Monitor specific MRM transitions in LC-MS/MS to bypass m/z 149 reliance[5][6]. |
Module 4: Self-Validating Experimental Protocols
Protocol 1: LC-MS/MS Delay Column Installation & Validation
Objective: Isolate system contamination from sample analytes.
-
System Preparation: Purge the LC system with 100% MS-grade Methanol to remove residual buffers.
-
Installation: Disconnect the tubing between the pump mixer and the autosampler injection valve. Install a highly retentive delay column (e.g., a C18 or specific PFAS/Phthalate delay column) in this gap[4].
-
Plumbing Check: Ensure the flow path is: Pump -> Delay Column -> Injector Valve -> Analytical Column -> MS/MS.
-
Self-Validation Step (The "Double Peak" Test):
-
Inject a 0 ng/mL solvent blank.
-
Monitor the MRM transition for DEHP.
-
Success Criteria: You should observe a single peak eluting late in the chromatogram (this is the delayed system background). The retention time window where your sample DEHP normally elutes must be completely flat (baseline noise only).
-
Protocol 2: GC-MS Guard Column Maintenance
Objective: Restore peak symmetry for high-molecular-weight phthalates.
-
Cool Down: Cool the GC oven and MS transfer line to safe handling temperatures (< 40°C).
-
Column Removal: Remove the analytical column assembly from the injection port.
-
Trimming: Using a ceramic scoring wafer, score the polyimide coating of the guard column approximately 50 cm to 100 cm from the injection port end[7]. Snap the column cleanly.
-
Inspection: Inspect the cut end with a magnifying loupe. The cut must be perfectly square with no jagged silica shards, which would create new active sites.
-
Reinstallation & Self-Validation: Reinstall the column, verify carrier gas flow, and inject a mid-level calibration standard.
-
Success Criteria: Calculate the asymmetry factor (tailing factor) for DEHP. A successful maintenance procedure will yield a tailing factor of < 1.5[7].
References
-
Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples Source: RSC Publishing URL:[Link]
-
How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS Source: Restek Resource Hub URL:[Link]
-
Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS Source: Spectroscopy Online URL:[Link]
-
Simultaneous Determination of Nine Phthalates in Vegetable Oil by Atmospheric Pressure Gas Chromatography with Tandem Mass Spectrometry (APGC-MS/MS) Source: National Institutes of Health (PMC) URL:[Link]
-
Evaluation of Effectiveness of Dedicated High Durability Column for Use with Py-Screener™ Ver. 2 Source: Shimadzu URL:[Link]
-
Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle Source: ResearchGate URL:[Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS [discover.restek.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Simultaneous Determination of Nine Phthalates in Vegetable Oil by Atmospheric Pressure Gas Chromatography with Tandem Mass Spectrometry (APGC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
"Benzyl (7-methyloctyl) phthalate stability and storage conditions"
Knowledge Base > Stability, Storage, and Troubleshooting Prepared by: Senior Application Scientist
Welcome to the technical support and troubleshooting guide for Benzyl (7-methyloctyl) phthalate (CAS: 126198-74-1), also widely known as Benzyl isononyl phthalate[1]. As a high-molecular-weight plasticizer and formulation agent, this compound exhibits excellent thermal stability and low volatility[2]. However, its dual ester linkages (one benzylic, one branched alkyl) demand precise environmental controls to prevent degradation.
This guide is designed for researchers, analytical chemists, and formulation scientists to troubleshoot degradation issues, establish self-validating storage protocols, and ensure the chemical integrity of your batches.
Frequently Asked Questions & Troubleshooting (Q&A)
Q1: We observed a drop in purity and an increase in acidity in our stored batch over 6 months. What is the mechanistic cause? A1: This is a classic symptom of ester hydrolysis . The compound contains two ester bonds. In the presence of ambient moisture—and catalyzed by trace acidic or basic impurities—these bonds hydrolyze to yield phthalic acid, benzyl alcohol, and 7-methyloctanol (isononanol). The benzylic ester is particularly labile due to the stability of the benzyl alcohol leaving group. As phthalic acid forms, it lowers the local pH, creating a self-catalyzing feedback loop. Field-Proven Fix: Always store the chemical in tightly sealed containers. If the container is frequently opened for sampling, purge the headspace with an inert gas (Nitrogen or Argon) before resealing to displace atmospheric moisture.
Q2: Our lab stored the compound in clear glass bottles on an open shelf, and it has developed a slight yellow tint. Is it still usable for drug delivery formulations? A2: No, it should be quarantined. Discoloration indicates photo-oxidation . The benzylic position (the CH₂ group attached to the phenyl ring) is highly susceptible to hydrogen abstraction by UV light. This initiates a radical chain reaction with atmospheric oxygen, forming hydroperoxides that eventually decompose into colored, conjugated byproducts. Field-Proven Fix: The compound must be stored in a cool, dark place, ideally in amber glass or opaque, chemically compatible containers[3]. Peroxides in a discolored batch can cross-react with sensitive Active Pharmaceutical Ingredients (APIs), compromising your entire formulation.
Q3: What are the absolute best practices for long-term storage to ensure >24 months of shelf life? A3: To maintain chemical integrity, you must isolate the compound from its primary stress vectors (heat, light, moisture, and oxidizers)[3]. Implement the following parameters:
-
Temperature: 15°C to 25°C. Avoid extreme freezing, which can cause condensation upon thawing.
-
Light: Complete darkness.
-
Atmosphere: Tightly closed, inert headspace preferred.
-
Incompatibilities: Segregate strictly from strong oxidizing agents[3].
Degradation Pathways & Logical Relationships
Understanding the exact pathways by which Benzyl (7-methyloctyl) phthalate degrades allows you to implement targeted preventive measures.
Fig 1. Primary degradation pathways of Benzyl (7-methyloctyl) phthalate under environmental stress.
Quantitative Stability Data
To assist in your risk assessment and Quality Control (QC) documentation, summarize your environmental controls against the following validated stability matrices.
Table 1: Physicochemical Profile & Storage Parameters
| Parameter | Specification | Scientific Rationale |
| Chemical Formula | C₂₄H₃₀O₄ | High MW (382.49 g/mol ) contributes to low volatility[1]. |
| Optimal Temp | 15°C to 25°C | Prevents thermal kinetic activation of hydrolysis[3]. |
| Light Exposure | Dark storage | Prevents UV-induced radical formation at the benzylic carbon[3]. |
| Container Material | Amber Glass / PTFE | Prevents plasticizer migration; blocks UV radiation. |
| Atmosphere | Inert (N₂/Ar) | Displaces atmospheric moisture and oxygen to prevent oxidation. |
Table 2: Accelerated Degradation Matrix
| Stress Condition | Primary Degradants | Analytical Indicator | Preventive Action |
| High Humidity (>75% RH) | Phthalic acid, Benzyl alcohol | pH drop, new polar HPLC peaks | Desiccant storage, tight seals |
| UV/Light Exposure | Hydroperoxides, conjugated species | Yellowing/discoloration | Amber containers, dark cabinets |
| High Heat (>100°C) | Volatile organics, CO, CO₂ | Weight loss (TGA), pressure buildup | Store in cool environments |
| Strong Oxidizers | Cleaved alkyl chains | Unidentified broad HPLC peaks | Segregate from peroxides/nitrates |
Standard Operating Procedures (SOPs)
A self-validating system requires rigorous analytical verification. Do not rely solely on visual inspection to confirm batch integrity. Use the following step-by-step methodologies to verify your compound before use in critical experiments.
Protocol 1: Analytical Verification of Integrity via HPLC-UV
Causality Note: We specifically mandate an aprotic solvent (Acetonitrile) for sample preparation. Using Methanol or Ethanol can induce transesterification of the phthalate ester during the analysis itself, leading to false-positive degradation peaks.
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the Benzyl (7-methyloctyl) phthalate sample.
-
Dissolve the sample in 10.0 mL of HPLC-grade Acetonitrile (aprotic solvent) to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete homogenization. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Step 2: Chromatographic Setup
-
Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B). Start at 40% B, ramping to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm (optimal for detecting the aromatic rings of the phthalate backbone).
Step 3: Execution & Analysis
-
Inject 10 µL of the prepared sample.
-
Evaluate the chromatogram. The intact Benzyl (7-methyloctyl) phthalate will elute as a major peak in the highly non-polar region (late retention time).
-
Troubleshooting Peaks: If secondary peaks appear at early retention times (polar region), this confirms hydrolysis into benzyl alcohol or phthalic acid. If purity is <99.0%, quarantine the batch.
Protocol 2: Moisture Content Verification (Karl Fischer Titration)
To proactively prevent hydrolysis, verify that the moisture content of the stored liquid is <0.1%.
-
Transfer 1.0 g of the phthalate liquid into a dry syringe under a nitrogen atmosphere.
-
Inject directly into a volumetric Karl Fischer titration vessel containing a methanol-free working medium.
-
Titrate to the electrometric endpoint. If moisture exceeds 0.1%, dry the batch over activated molecular sieves (4Å) for 24 hours before formulation use.
Fig 2. Self-validating analytical workflow for batch integrity verification.
References
- SAFETY DATA SHEET - Benzyl Isononyl Phthalate, TCI Chemicals.
- Benzyl (7-methyloctyl) phthalate Product Information, CymitQuimica.
- CAS 126198-74-1: BENZYL ISONONYL PHTHALATE, CymitQuimica.
Sources
Technical Support Center: Minimizing Phalate Leaching from Lab Equipment
Last Updated: 2026-02-27
I. Introduction: The Ubiquitous Challenge of Phthalate Contamination
Phthalates are a class of chemical compounds primarily used as plasticizers to enhance the flexibility and durability of plastics.[1][2][3] Since they are not chemically bound to the polymer matrix, they can easily leach into the surrounding environment, including laboratory samples.[1][4][5][6][7] This poses a significant risk to the integrity of experimental data, particularly in sensitive analyses where even trace amounts of contamination can lead to inaccurate results.[8][9] For researchers in drug development and other scientific fields, understanding and mitigating phthalate leaching is paramount for ensuring the validity and reproducibility of their work.
This guide provides a comprehensive resource for identifying potential sources of phthalate contamination, troubleshooting existing issues, and implementing preventative measures in your laboratory workflows.
II. The "Why": Understanding the Mechanics of Phthalate Leaching
Phthalate leaching is a diffusion-controlled process influenced by several key factors. Understanding these factors is crucial for developing effective mitigation strategies.
Factors Influencing Phthalate Leaching:
-
Plastic Type: The type of polymer plays a significant role in the potential for phthalate leaching. Polyvinyl chloride (PVC) is a primary source of phthalates, while plastics like polypropylene (PP) and high-density polyethylene (HDPE) are generally considered safer alternatives.[10][11]
-
Temperature: Elevated temperatures accelerate the breakdown of plastic polymers and increase the rate of chemical migration.[[“]][13][14][15] Storing solvents or samples in plastic containers at room temperature or higher can significantly increase the risk of leaching.[16]
-
Solvent Type: The chemical properties of the solvent in contact with the plastic are a critical factor. Lipophilic (non-polar) solvents are more effective at extracting phthalates from a plastic matrix.[4]
-
Contact Time: The longer a solvent or sample is in contact with a plastic surface, the greater the potential for phthalate leaching.[16]
-
Surface Area: A larger surface area of plastic in contact with the liquid will result in a higher amount of leached phthalates.
Visualizing the Leaching Process
The following diagram illustrates the fundamental process of phthalate molecules migrating from a plastic matrix into a liquid sample.
Caption: Phthalate molecules (Ph) migrating from the polymer (P) matrix into the surrounding liquid.
III. Troubleshooting Guide: Identifying and Eliminating Contamination
Encountering unexpected peaks in your chromatogram or inconsistent results can be frustrating. This section provides a systematic approach to troubleshooting phthalate contamination.
Issue 1: High Phthalate Background in Blanks
Possible Causes:
-
Contaminated solvents or reagents.[17]
-
Leaching from plastic tubing, containers, or pipette tips.[18][19][20]
-
Environmental contamination from dust, flooring, or lab furniture.[1][11]
-
Contaminated glassware from improper cleaning.[17]
Troubleshooting Workflow:
Caption: A step-by-step workflow to isolate the source of phthalate contamination.
Issue 2: Inconsistent Phthalate Levels in Replicate Samples
Possible Causes:
-
Inconsistent use of contaminated lab consumables (e.g., pipette tips, disposable filters).[18][20]
-
Leaching from sample collection containers.
Troubleshooting Steps:
-
Standardize Consumables: Ensure that the same lot numbers of pipette tips, vials, and other disposables are used for all replicates.
-
Eliminate Plastic Seals: Replace Parafilm® with glass stoppers or aluminum foil that has been baked in a muffle furnace.[11]
-
Pre-rinse Collection Containers: If possible, rinse sample collection containers with a high-purity solvent before use.
IV. FAQs: Proactive Prevention of Phthalate Leaching
This section addresses common questions about preventing phthalate contamination before it occurs.
Q1: What are the best alternatives to plastic labware?
The most effective way to prevent phthalate leaching is to avoid plastic altogether.[10]
-
Glassware: Borosilicate glass is an excellent choice for most applications.
-
Stainless Steel: For applications requiring high durability, stainless steel is a suitable alternative.
Q2: If I must use plastic, which types are the safest?
When plastic is unavoidable, select polymers with a lower likelihood of containing phthalate plasticizers.
-
Recommended: Polypropylene (PP) and High-Density Polyethylene (HDPE).[10]
-
Avoid: Polyvinyl Chloride (PVC) and any plastics with recycling codes #3 or #7.[10][21]
Q3: How should I properly clean my glassware to remove phthalates?
A rigorous cleaning protocol is essential for removing trace phthalate contamination.[11][22]
-
Initial Rinse: Rinse with the last solvent used.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.[10][23]
-
Tap Water Rinse: Rinse thoroughly with tap water.
-
Deionized Water Rinse: Rinse with deionized water.
-
Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane.[11]
-
Baking (for non-volumetric glassware): Heat in a muffle furnace at 400°C for 15-30 minutes.[22]
Q4: Can my water purification system be a source of phthalates?
Yes, even high-purity water systems can be a source of contamination.[1] The plastic components within the system can leach phthalates over time. It is advisable to test the water from your system for phthalates.
Q5: Are there any "hidden" sources of phthalates in the lab?
Phthalates can be found in a surprising number of laboratory items.[1] Be mindful of:
-
Gloves: Vinyl gloves are a significant source of phthalates; use nitrile gloves instead.[11]
-
Tubing: Replace PVC tubing with alternatives like PTFE or stainless steel.
-
Floor Wax and Paints: Some formulations may contain phthalates.[1]
-
Adhesives and Tapes: Be cautious with tapes and labels used on or near sample containers.
V. Protocols and Data
Experimental Protocol: Quantifying Phthalate Leaching from Labware
This protocol provides a general framework for testing the leaching potential of your laboratory equipment.
Materials:
-
Labware to be tested (e.g., centrifuge tubes, pipette tips)
-
High-purity n-hexane (as a worst-case scenario solvent)[4]
-
Glass vials with PTFE-lined caps
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Cut a piece of the plastic labware with a known surface area (e.g., 1 cm²).
-
Place the plastic piece into a clean glass vial.
-
Add a defined volume of n-hexane (e.g., 5 mL) to the vial.[4]
-
Seal the vial and store it at a controlled temperature (e.g., room temperature or an elevated temperature to simulate experimental conditions).
-
At specified time intervals (e.g., 1, 6, 24, and 48 hours), take an aliquot of the n-hexane for analysis.
-
Analyze the aliquot by GC-MS to quantify the concentration of leached phthalates.[8][24]
Data Summary: Phthalate Leaching from Common Lab Plastics
The following table summarizes the relative potential for phthalate leaching from different types of plastics commonly found in laboratories.
| Plastic Type | Common Uses in Lab | Leaching Potential | Recommended Alternatives |
| Polyvinyl Chloride (PVC) | Tubing, gloves, some containers | High | PTFE tubing, nitrile gloves, glass containers |
| Polystyrene (PS) | Petri dishes, serological pipettes | Moderate | Glass petri dishes, glass pipettes |
| Polycarbonate (PC) | Centrifuge tubes, reusable bottles | Moderate | Polypropylene or glass centrifuge tubes |
| Polypropylene (PP) | Pipette tips, centrifuge tubes, storage bottles | Low | Glassware where feasible |
| High-Density Polyethylene (HDPE) | Bottles, carboys | Low | Glass or stainless steel containers |
| Polytetrafluoroethylene (PTFE) | Tubing, stir bars, septa | Very Low | N/A (generally a safe choice) |
VI. Phthalate-Free Alternatives
For highly sensitive applications, consider using certified phthalate-free lab equipment. Additionally, some plasticizers are considered safer alternatives to traditional phthalates.
Alternative Plasticizers:
-
Terephthalate Esters (e.g., DOTP/DEHT): Widely adopted as direct substitutes for general-purpose phthalates in flexible PVC applications.[25]
-
Citrates (e.g., ATBC): Used in medical applications like IV bags and tubing.[25][26]
-
Adipate Esters (e.g., DOA): Maintain flexibility at low temperatures.[25]
-
Bio-based Plasticizers (e.g., ESBO): Derived from renewable sources like vegetable oils.[25]
VII. Conclusion
Minimizing phthalate leaching is an ongoing process that requires vigilance and a proactive approach to laboratory practices. By understanding the mechanisms of leaching, implementing robust cleaning protocols, and making informed choices about laboratory equipment, researchers can significantly reduce the risk of contamination and ensure the accuracy and reliability of their experimental results.
VIII. References
-
Smolecule. (n.d.). reducing phthalate contamination in laboratory analysis. Retrieved from Smolecule website:
-
Unknown. (n.d.). Chemical contamination is one of the more common problems with LC/MS. Try this troubleshooting path. Retrieved from Unknown Source:
-
BenchChem. (n.d.). Strategies to reduce instrument contamination for trace phthalate analysis. Retrieved from BenchChem website:
-
Teledyne LABS. (2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from Teledyne LABS website:
-
Kostić, I. T., Anđelković, T. D., Cvetković, V. J., Pavlović, D. D., & Bogdanović, D. V. (2020). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Journal of the Serbian Chemical Society, 85(11), 1439-1452.
-
Unknown. (n.d.). analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms). Retrieved from CORE:
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Consensus. (n.d.). Temperature Effects On Chemical Migration. Retrieved from Consensus website:
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ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. Retrieved from ATSDR website:
-
ResearchGate. (2013, October 3). How to minimize phthalates contamination step by step during phthalates analysis?. Retrieved from ResearchGate website:
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry, 87(1-2), 1-13.
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from ATSDR website:
-
Unknown. (2017, May 5). Cleaning Procedures for Laboratory Equipment. Retrieved from Unknown Source:
-
Polish Journal of Environmental Studies. (2023, October 27). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Retrieved from Polish Journal of Environmental Studies website:
-
EPA. (n.d.). Method 606: Phthalate Ester. Retrieved from EPA website:
-
UC Food Quality. (2024, August 5). Phthalates. Retrieved from UC Food Quality website:
-
ELGA LabWater. (2020, February 13). Minimizing Contamination During Sample Preparation For Trace Analysis. Retrieved from ELGA LabWater website:
-
Safe Operating Procedure. (2022, November). Laboratory Cleaning and Disinfection. Retrieved from Unknown Source:
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from Research@THEA:
-
Smolecule. (n.d.). phthalate leaching prevention from plastic materials. Retrieved from Smolecule website:
-
Product Sustainability Directory. (2025, November 27). How Does Heat Influence Chemical Leaching from Plastic?. Retrieved from Product Sustainability Directory website:
-
Compliance Gate. (2023, May 18). Phthalate Regulations in the United States: An Overview. Retrieved from Compliance Gate website:
-
Wang, Y., Wu, P., Zhang, J., Chen, Y., & Li, J. (2025). A simulation study on the temperature-dependent release of endocrine-disrupting chemicals from polypropylene and polystyrene containers. Scientific Reports, 15(1), 1-10.
-
Hallura, M. (2026, February 18). Navigating Customer Requests for “Phthalate-Free” Plasticizer Alternatives. Retrieved from Unknown Source:
-
EWG. (2021, October 19). Six tips to avoid phthalates after study highlights health harms, billion-dollar costs. Retrieved from EWG website:
-
Hildenbrand, Z. L., & Schug, K. A. (2014). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. Journal of Environmental and Public Health, 2014, 1-2.
-
Park, K. (2022, September 26). Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades. Retrieved from Kinam Park website:
-
Paci, E., Pigini, D., Cialdella, A. M., & Tranfo, G. (2021). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. International Journal of Environmental Research and Public Health, 18(11), 5897.
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- 23. ehs.unl.edu [ehs.unl.edu]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. thechemco.com [thechemco.com]
- 26. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High Molecular Weight Phthalate Analysis
Topic: Improving Resolution of High Molecular Weight (HMW) Phthalates (DINP, DIDP, DPHP) Lead Scientist: Senior Application Specialist, Chromatography Division
The Core Challenge: The "Cluster" Problem
Welcome to the technical support center. If you are analyzing Diisononyl phthalate (DINP) or Diisodecyl phthalate (DIDP), you are likely facing a specific frustration: these compounds do not elute as single, sharp peaks.
Unlike DEHP (a single isomer), HMW phthalates are complex isomeric mixtures produced from C9 or C10 alcohol feedstocks. In a GC-MS chromatogram, they appear as broad, multi-peak "humps" or clusters.
-
The Goal: You cannot resolve the individual isomers within the cluster (nor should you try).
-
The Objective: You must resolve the entire cluster from the baseline, from matrix interferences, and from adjacent phthalate clusters (e.g., separating the tail of DINP from the front of DIDP).
Diagnostic Workflow: Why is my resolution poor?
Before modifying your method, use this logic tree to identify the root cause of your resolution loss.
Figure 1: Diagnostic logic for identifying the source of resolution loss in HMW phthalate analysis.
Module A: Chromatographic Resolution (The Separation)
Standard 5% phenyl columns (e.g., DB-5ms, Rtx-5) are the industry standard, but they often struggle to fully separate the end of the DINP cluster from the beginning of the DIDP cluster.
Protocol 1: Column Selectivity Optimization
If your DINP and DIDP clusters overlap significantly (>10% valley height), a standard non-polar column is insufficient.
-
Select the Correct Phase:
-
Standard: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms UI). Good for general screening but prone to DINP/DIDP overlap.
-
Advanced: Phenyl-arylene phases (e.g., DB-5ms UI, Rxi-5Sil MS). These offer slightly better selectivity for aromatic interactions.
-
Specialized: "Phthalate-specific" columns (e.g., Agilent DB-Phthalate, Restek Rtx-440). These are tuned specifically to resolve the C9 vs. C10 isomer transition.
-
-
Optimize the Oven Ramp: HMW phthalates elute late. A common error is ramping too fast at the end, compressing the clusters.
-
Recommendation: Slow the ramp rate to 10°C/min (or even 5°C/min) between 280°C and 300°C. This expands the chromatographic window, allowing the clusters to separate physically.
-
Protocol 2: Carrier Gas Transition (Helium to Hydrogen)
Hydrogen carrier gas provides higher optimal linear velocity (efficiency) at lower pressures.
-
Benefit: Sharper peaks for late-eluting compounds (HMW phthalates) due to faster mass transfer.
-
Risk: Hydrogen can scrub the inlet and cause hydrogenation of some analytes if the source is not inert. Use an "Inert" or "Extractor" source if available.[1]
Module B: Spectral Resolution (The Identification)
This is the most critical step. You cannot rely on m/z 149. Almost all phthalates fragment to produce the phthalic anhydride ion (m/z 149).[2] If you quantify DINP and DIDP using m/z 149, you will measure the sum of both, plus any DEHP carryover, plus background contamination.
Protocol 3: Ion Selection for SIM (Selected Ion Monitoring)
You must use characteristic ions that distinguish the aliphatic side chains.
| Analyte | Primary Quant Ion (m/z) | Secondary Qualifier (m/z) | Mechanism of Origin |
| DINP | 293 | 149, 167, 275 | [M - C9H19]+ (Loss of alkyl chain) |
| DIDP | 307 | 149, 167, 150 | [M - C10H21]+ (Loss of alkyl chain) |
| DPHP | 307 | 149, 279 | Co-elutes/Interferes with DIDP |
Technical Insight: The abundance of m/z 293 and 307 is significantly lower than m/z 149 (often 10-20x lower).
-
Action: Increase your Dwell Time for these specific ions in your SIM method (e.g., set dwell to 50-100ms) to improve signal-to-noise ratios.
Module C: Integration & Quantitation
Users often ask: "How do I integrate a hump?"
Protocol 4: Cluster Integration
-
Define the Window: Do not use peak height. You must use Summation Integration .
-
Baseline-to-Baseline: Draw a baseline from the start of the cluster (first isomer rise) to the end (return to baseline).
-
The "Valley" Drop: If DINP and DIDP are not fully baseline separated:
-
Identify the "valley" (the lowest point between the two clusters).
-
Drop a perpendicular line at the valley minimum.
-
Area to the left = DINP; Area to the right = DIDP.
-
Warning: Ensure your calibration standards (e.g., CPSC-CH-C1001-09.4 certified mixes) are integrated using the exact same start/stop retention times as your samples.
Frequently Asked Questions (Troubleshooting)
Q1: I see "ghost peaks" of phthalates in my blank. How do I resolve this? A: Phthalates are ubiquitous. This is usually contamination, not carryover.
-
Check 1: Solvent. Is your Hexane or DCM pesticide-grade?
-
Check 2: Septa. Are you using low-bleed, high-temp septa?
-
Check 3: Vial Caps. Never use caps with standard rubber septa. Use PTFE-lined silicone, and ensure the PTFE facing is intact.
-
Check 4: Syringe wash. Set your autosampler to wash 5x with solvent A and 5x with solvent B to prevent carryover from high-concentration standards.
Q2: My DINP sensitivity is very low compared to DEHP. Is my detector failing? A: No. This is normal physics.
-
DINP signal is spread over ~20-30 isomer peaks (the cluster), whereas DEHP is concentrated in one peak.
-
If you switched to m/z 293 (as recommended above), the absolute abundance is lower than m/z 149.
-
Solution: You must calibrate DINP/DIDP at higher concentrations (e.g., 5–10x higher) than single-isomer phthalates to achieve comparable linearity.
Q3: Can I use Chemical Ionization (CI) to improve resolution? A: Yes, if your hardware supports it.
-
Method: Positive Chemical Ionization (PCI) using Ammonia or Methane.[3]
-
Mechanism: This is a "soft" ionization. It preserves the molecular ion (M+1) or ammoniated adduct ([M+NH4]+).
-
Result: DINP appears at m/z 419 (M+1) or 436 (adduct), and DIDP at m/z 447 (M+1). These are distinct, high-mass ions with zero background interference, offering the ultimate spectral resolution.
References
-
CPSC-CH-C1001-09.4 . (2018).[4] Standard Operating Procedure for Determination of Phthalates. U.S. Consumer Product Safety Commission.[5][6] Link
-
Agilent Technologies . (2020). Analysis of Phthalates in Toys and Children’s Products. Application Note 5990-4863EN. Link
-
Restek Corporation . (2019). Phthalate Analysis: Simple Solutions for a Complex Problem. Application Note. Link
-
U.S. EPA . (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link
-
David, F., et al. (2015). Determination of carbon number distributions of complex phthalates by gas chromatography-mass spectrometry with ammonia chemical ionization. Journal of Chromatographic Science. Link
Sources
- 1. agilent.com [agilent.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Determination of carbon number distributions of complex phthalates by gas chromatography-mass spectrometry with ammonia chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpsc.gov [cpsc.gov]
- 5. Phthalates in toys and childcare products | Centexbel [centexbel.be]
- 6. agilent.com [agilent.com]
Technical Support Center: Degradation Pathways of Benzyl (7-methyloctyl) phthalate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers investigating the degradation pathways of Benzyl (7-methyloctyl) phthalate (BMOP). This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of studying the environmental fate of this compound. The principles and methods described here are synthesized from established research on analogous phthalate esters.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges encountered during the experimental process.
Q1: What are the primary degradation pathways for a phthalate ester like BMOP?
A1: Phthalate esters undergo both abiotic and biotic degradation.[1]
-
Abiotic Degradation: This primarily involves hydrolysis and photolysis.[2][3] Hydrolysis is the chemical breakdown by water, which cleaves the ester bonds, though this process is generally slow for phthalate diesters under typical environmental pH and temperature.[2][4] Photolysis is degradation by light, which can be a significant pathway in sunlit surface waters.[1][3]
-
Biotic Degradation (Biodegradation): This is typically the most significant and rapid degradation route in environments with active microbial communities.[1] It is a multi-step enzymatic process initiated by bacteria and fungi.[5]
Q2: What are the expected initial breakdown products of Benzyl (7-methyloctyl) phthalate?
A2: The first step in both abiotic and biotic degradation is the hydrolysis of the ester bonds. This proceeds sequentially, first forming one of two possible monoesters, followed by the final cleavage to yield phthalic acid and the corresponding alcohols.
-
Mono-benzyl phthalate and 7-methyloctanol
-
Mono-(7-methyloctyl) phthalate and Benzyl alcohol
-
Phthalic acid , Benzyl alcohol , and 7-methyloctanol
Q3: My blank/control samples show phthalate contamination. How can I resolve this?
A3: This is one of the most common challenges in phthalate research. Phthalates are ubiquitous plasticizers found in lab equipment.[4][6]
-
Source Audit: Meticulously check all potential sources: plastic tubing (especially PVC), pipette tips, vial caps, gloves, and solvents.
-
Material Substitution: Whenever possible, use glass, stainless steel, or PTFE (Teflon) materials.
-
Thorough Cleaning: Rinse all glassware with high-purity solvent (e.g., acetone or hexane) known to be free of phthalates.
-
Analyze Metabolites: A highly effective strategy is to quantify the monoester metabolites instead of the parent diester. These monoesters are not used in manufacturing and are therefore not common lab contaminants.[4][6] This provides a much more accurate biomarker for degradation.[6]
Q4: How can I definitively distinguish between biotic and abiotic degradation in my experiment?
A4: Proper controls are critical. You must run parallel experiments to isolate the different degradation mechanisms.
-
Sterile Control (Abiotic): Prepare a sample with your phthalate in the same medium (e.g., seawater, soil slurry) but without microorganisms. Sterilization can be achieved by autoclaving the medium or by adding a chemical poison like sulfuric acid (to lower pH to ~2) or sodium azide.[7]
-
Photolysis Control: Run a sterile control that is exposed to the same light source as your experimental sample and another that is kept in the dark to distinguish between photolytic and hydrolytic degradation.
-
Live Sample (Biotic + Abiotic): Your main experimental sample containing the active microbial community. By comparing the loss of the parent compound in these different setups, you can attribute degradation to specific processes. For example, degradation in the live sample minus degradation in the sterile (dark) control represents the biotic contribution.
Part 2: Troubleshooting Guides & Protocols
This section provides in-depth solutions and step-by-step protocols for specific experimental challenges.
Guide 1: Inconsistent Degradation Rates in Microbial Cultures
Problem: You observe high variability in BMOP degradation rates between replicate experiments or over time.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inoculum Variability | The physiological state and density of the starting microbial culture can significantly impact results. Standardize your inoculum by growing it to a specific optical density (e.g., OD600) and using a consistent volume for inoculation. |
| Substrate Toxicity | High concentrations of phthalates or their intermediate metabolites (e.g., alcohols) can be toxic to microorganisms, inhibiting their activity.[8] Run a dose-response experiment to determine the optimal, non-inhibitory starting concentration of BMOP. |
| Nutrient Limitation | Biodegradation is a growth-linked process. Ensure your mineral salt medium (MSM) contains sufficient nitrogen, phosphorus, and other essential trace elements to support robust microbial growth.[9] |
| Sub-optimal Conditions | Degradation rates are highly sensitive to environmental factors. Optimize pH and temperature. Most phthalate-degrading bacteria prefer a neutral pH (~7.0) and temperatures between 30-37°C.[8][9] |
| Analyte Adsorption | Phthalates are hydrophobic and can adsorb to the surfaces of your experimental vessels (e.g., glass flasks), making it seem like degradation has occurred. Use a "killed control" (poisoned with acid) to measure the extent of non-biological loss due to adsorption.[7] |
Guide 2: Identifying and Quantifying Degradation Metabolites
Problem: You are having difficulty detecting or confidently identifying the expected intermediate metabolites like phthalic acid, monoesters, or downstream ring-cleavage products.
Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for its high sensitivity and selectivity in analyzing phthalate metabolites in complex matrices like urine, water, and culture media.[6][10]
Experimental Protocol: Metabolite Analysis via LC-MS/MS
-
Sample Preparation:
-
Centrifuge your culture sample (e.g., 10,000 x g for 10 min) to pellet cells.
-
Take the supernatant. If analyzing intracellular metabolites, perform a cell lysis step.
-
For monoesters, which may be conjugated in biological systems, an enzymatic deconjugation step (using β-glucuronidase) might be necessary, particularly for urine samples.[10]
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. C18 cartridges are commonly used.
-
Elute the analytes from the SPE cartridge with a suitable solvent like acetonitrile or methanol.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase starting condition (e.g., 95:5 water:acetonitrile).
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization in Negative Mode (ESI-) is ideal for detecting the deprotonated carboxyl groups of the monoesters and phthalic acid.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). This provides exceptional selectivity by monitoring a specific precursor ion → fragment ion transition for each analyte.
-
Diagnostic Ions: Based on studies of similar phthalates, certain fragment ions are highly characteristic and can be used to develop a screening method even without pure standards. Key fragments to look for include:
-
Troubleshooting Table for Metabolite Analysis
| Issue | Solution |
| Poor Peak Shape | Ensure sample pH is compatible with the mobile phase. Acidifying the sample can improve the chromatography of acidic analytes like phthalic acid. |
| Low Sensitivity | Optimize SPE recovery. Ensure the final sample is concentrated and reconstituted in a small volume. Check MS/MS parameters (e.g., collision energy) for each specific metabolite transition. |
| Co-eluting Peaks | Adjust the LC gradient. A slower, shallower gradient can improve the resolution of closely related compounds. |
| Matrix Effects (Ion Suppression) | Use an isotope-labeled internal standard for each analyte class to correct for variations in ionization efficiency. Dilute the sample if suppression is severe. |
Part 3: Visualized Pathways and Workflows
Proposed Biodegradation Pathway of Benzyl (7-methyloctyl) phthalate
The following diagram illustrates the likely aerobic biodegradation pathway, assembled from established pathways of analogous phthalates.[5][12][13] The initial steps involve hydrolysis by esterases, followed by the separate degradation of phthalic acid and the released alcohols.
Caption: General workflow for a BMOP biodegradation experiment.
References
- Staples, C. A., Peterson, D. R., Parkerton, T. F., & Adams, W. J. (1997).
-
U.S. EPA Office of Pollution Prevention and Toxics. (2010). Phthalates Action Plan. [Link]
-
Afshari, M., & Kalantary, R. R. (2019). Chemical behavior of phthalates under abiotic conditions in landfills. Reviews of environmental contamination and toxicology. [Link]
- Karegoudar, T. B., & Pujar, B. G. (1984).
-
Li, R., et al. (2021). Bacteria-driven phthalic acid ester biodegradation: current advances and future perspectives. Critical Reviews in Biotechnology. [Link]
-
Lee, J., et al. (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. Journal of analytical toxicology. [Link]
-
Boll, M., Löffler, C., Morris, B. E., & Kung, J. W. (2019). Microbial degradation of phthalates: biochemistry and environmental implications. Environmental Microbiology Reports. [Link]
- Balci, S. (2023).
-
Liao, C., & Kannan, K. (2014). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of The American Society for Mass Spectrometry. [Link]
-
Racz, A., & Bajkó, Z. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry. [Link]
-
Ribbons, D. W., Keyser, P., & Kunz, D. A. (1984). Microbial degradation of the phthalates and their esters. Applied and environmental microbiology. [Link]
-
Guo, Y., & Alomirah, H. (2016). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International. [Link]
- Net, S., et al. (2015). Analytical methodologies for the determination of phthalates in environmental matrices. TrAC Trends in Analytical Chemistry.
-
Vamsee-Krishna, C., & Phale, P. S. (2008). Bacterial degradation of phthalate isomers and their esters. Indian journal of microbiology. [Link]
-
Goutte, A., et al. (2018). Phthalate Release from Plastic Fragments and Degradation in Seawater. Environmental Science & Technology. [Link]
-
Mergelsberg, M., et al. (2019). An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria. Applied and Environmental Microbiology. [Link]
-
Ahmadi, M., et al. (2022). The proposed bio-degradation pathways of selected phthalates. ResearchGate. [Link]
- Smolecule. (2026). Understanding Phthalate Stability & Key Challenges. Smolecule Tech Support.
-
Wang, F., et al. (2007). Removal of the endocrine disrupter butyl benzyl phthalate from the environment. Environment international. [Link]
-
Wang, Z., et al. (2023). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental Science & Technology. [Link]
-
Eawag. Phthalate Family Degradation Pathway. Eawag-BBD. [Link]
-
Chatterjee, S., & Dutta, T. K. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Systematic and applied microbiology. [Link]
-
Kumar, A., et al. (2023). Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses. Journal of the Indian Chemical Society. [Link]
-
Paul, D., et al. (2020). Biodegradation of benzyl butyl phthalate and di-butyl phthalate by Arthrobacter sp. via micellar solubilization in a surfactant-aided system. ResearchGate. [Link]
Sources
- 1. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of the endocrine disrupter butyl benzyl phthalate from the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzyl (7-methyloctyl) Phthalate Reference Materials and Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Plasticizers
Phthalate esters have long been the workhorse plasticizers, imparting flexibility and durability to a vast array of polymeric materials. Benzyl (7-methyloctyl) phthalate, also known as Benzyl Isononyl Phthalate (BINP), is a high molecular weight phthalate utilized in various applications, including polyvinyl chloride (PVC) products. However, growing concerns over the potential endocrine-disrupting effects of some phthalates have spurred regulatory action and a scientific pivot towards safer alternatives.[1][2] This guide provides a critical evaluation of Benzyl (7-methyloctyl) phthalate, its available reference standards, and a direct comparison with leading non-phthalate plasticizers.
Characterization of Benzyl (7-methyloctyl) Phthalate
Benzyl (7-methyloctyl) phthalate is a complex mixture of branched-chain isomers.[3] Understanding its chemical and physical properties is fundamental to its application and analysis.
Table 1: Physicochemical Properties of Benzyl (7-methyloctyl) Phthalate
| Property | Value | Reference |
| Chemical Formula | C24H30O4 | [3] |
| Molecular Weight | 382.50 g/mol | |
| CAS Number | 126198-74-1 | [3] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | > 300 °C | |
| Solubility | Insoluble in water, soluble in organic solvents | [4] |
The Importance of Certified Reference Materials (CRMs)
The accuracy and reliability of any analytical measurement are contingent upon the quality of the reference materials used for calibration and validation. For phthalate analysis, where regulatory compliance is often a key driver, the use of Certified Reference Materials (CRMs) is paramount. CRMs, produced by national metrology institutes and accredited reference material producers, provide certified property values with stated uncertainties, ensuring metrological traceability.[5][6][7]
Several organizations provide CRMs for a range of phthalates, often in a polymer matrix like PVC, to mimic real-world samples. For instance, the National Institute of Standards and Technology (NIST) offers SRM 2860, which contains certified values for six phthalate esters in PVC, including diisononyl phthalate (DINP), a close relative of Benzyl (7-methyloctyl) phthalate.[5] Similarly, the National Metrology Institute of Japan (NMIJ) provides CRM 8152-b, a polyvinyl chloride resin pellet with certified values for several phthalates.[6] When selecting a reference material, it is crucial to obtain the Certificate of Analysis (CoA) to review the certified value, its uncertainty, and the methods used for characterization.[8][9]
Table 2: Selected Suppliers of Phthalate Analytical Standards
| Supplier | Product Type | Available Information |
| Sigma-Aldrich | Analytical Standard (Neat) | Purity (≥97.0% by HPLC), CAS, Formula, MW, InChI Key[10] |
| AccuStandard | Single Component & Multi-Component Phthalate Mixes | Catalog numbers, some regulatory method references[2] |
| LGC Standards | Reference Materials (Neat) | ISO 17034 accredited, CoA available, CAS, Formula[7] |
| Dr. Ehrenstorfer | Reference Materials (Neat) | Product code, CAS, Brand, Format, Regulatory Method references[7] |
| CPAChem | Certified Reference Materials | ISO 17034 accredited, product details and components listed[11] |
Performance Comparison: Benzyl (7-methyloctyl) Phthalate vs. Non-Phthalate Alternatives
The primary driver for moving away from certain phthalates is the concern for human health and the environment.[1][12] This has led to the development and adoption of a variety of non-phthalate plasticizers. This section compares the performance of Benzyl (7-methyloctyl) phthalate with some of the most common alternatives, focusing on plasticizing efficiency, migration resistance, and thermal stability.
While direct, publicly available, head-to-head comparative studies on Benzyl (7-methyloctyl) phthalate are limited, we can infer its performance characteristics based on its structural similarities to other high molecular weight phthalates like DINP and compare them to well-studied non-phthalate alternatives.
Key Non-Phthalate Alternatives:
-
Di(2-ethylhexyl) terephthalate (DEHT or DOTP): A general-purpose non-phthalate plasticizer with a favorable toxicological profile.[12]
-
Tris(2-ethylhexyl) trimellitate (TOTM): Known for its low volatility and high permanence, making it suitable for high-temperature applications.
-
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): A non-phthalate alternative with good toxicological and environmental profiles.[12]
-
Bio-based plasticizers (e.g., epoxidized soybean oil (ESBO), acetylated castor oil): Derived from renewable resources, offering a more sustainable option.[13][14]
Table 3: Comparative Performance of Plasticizers
| Performance Metric | Benzyl (7-methyloctyl) Phthalate (and other HMW Phthalates) | Di(2-ethylhexyl) terephthalate (DOTP) | Tris(2-ethylhexyl) trimellitate (TOTM) | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | Bio-based Plasticizers (e.g., ESBO) |
| Plasticizing Efficiency | Good to Excellent | Good | Good | Good | Moderate to Good |
| Migration Resistance | Moderate to Good | Good | Excellent | Good | Good to Excellent |
| Low-Temperature Flexibility | Good | Good | Fair | Excellent | Fair to Good |
| Volatility | Low | Low | Very Low | Low | Very Low |
| Cost | Low to Moderate | Moderate | High | Moderate | Variable |
| Health & Environmental Profile | Concerns for some phthalates | Generally considered safer | Generally considered safer | Favorable profile | Generally favorable, but data can be limited |
This table represents a qualitative comparison based on available literature. Specific performance can vary depending on the formulation and application.
Experimental Protocols for Comparative Analysis
To generate robust, in-house comparative data, standardized analytical methods are essential. The following sections provide detailed protocols for the extraction and analysis of plasticizers from a polymer matrix, as well as a method for assessing migration.
Workflow for Plasticizer Analysis
The general workflow for determining the plasticizer content in a polymer involves extraction followed by chromatographic analysis.
Caption: General workflow for the analysis of plasticizers in a polymer matrix.
Detailed Protocol: Quantification of Benzyl (7-methyloctyl) Phthalate in PVC via GC-MS
This protocol is adapted from established methods for phthalate analysis.[3][15][16][17][18]
1. Sample Preparation and Extraction: a. Accurately weigh approximately 0.1 g of the cryo-milled PVC sample into a glass vial. b. Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer. Vortex for 30 minutes or until fully dissolved. c. Add 10 mL of methanol (or another suitable anti-solvent) to precipitate the PVC. Vortex for 1 minute. d. Centrifuge the sample at 3000 rpm for 10 minutes. e. Carefully transfer the supernatant to a clean glass tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 1 mL of a suitable solvent (e.g., isooctane or ethyl acetate) containing an internal standard (e.g., Benzyl Benzoate).[16]
2. GC-MS Instrumental Conditions:
Table 4: Example GC-MS Parameters for Phthalate Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[15] |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | 60 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for Benzyl (7-methyloctyl) phthalate | m/z 149, 91, 279 (Quantifier: 149) |
3. Calibration and Quantification: a. Prepare a series of calibration standards of Benzyl (7-methyloctyl) phthalate in the same solvent as the samples, each containing the internal standard at a constant concentration. b. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. c. Quantify the amount of Benzyl (7-methyloctyl) phthalate in the sample extracts using the calibration curve.
Detailed Protocol: Leaching Study
This protocol is designed to simulate the migration of plasticizers from a polymer into a simulant liquid.[19][20][21][22][23]
1. Experimental Setup: a. Cut the plasticized PVC into uniform pieces with a known surface area (e.g., 2 cm x 2 cm). b. Place the PVC pieces into individual glass vials. c. Add a defined volume of a food simulant (e.g., 50% ethanol/water for fatty foods, or n-hexane as a worst-case scenario) to each vial, ensuring the sample is fully submerged.[19] d. Store the vials at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 10 days). e. At predetermined time points (e.g., 1, 3, 7, and 10 days), remove an aliquot of the simulant for analysis.
2. Analysis of the Simulant: a. The collected simulant can be directly injected for LC-MS/MS analysis or may require a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step, depending on the simulant and the expected concentration of the plasticizer. b. Analyze the extracts using a validated LC-MS/MS or GC-MS method.
Comparative Analysis by LC-MS/MS
For the analysis of phthalates and their metabolites, especially in biological matrices or complex food simulants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred technique due to its high sensitivity and selectivity.[24][25][26][27][28]
Caption: Schematic of a typical LC-MS/MS system for phthalate analysis.
Table 5: Example LC-MS/MS Parameters for Phthalate Analysis
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC H-Class or equivalent[25] |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for Benzyl (7-methyloctyl) phthalate | Precursor Ion > Product Ion (e.g., [M+H]+ > m/z 149) |
Conclusion and Future Perspectives
The selection of a plasticizer is a critical decision that balances performance, cost, and safety. While Benzyl (7-methyloctyl) phthalate offers good performance as a plasticizer, the trend is undeniably moving towards non-phthalate alternatives due to regulatory pressures and consumer demand for safer products.[1][12][29] Non-phthalate plasticizers like DOTP and DINCH, as well as emerging bio-based options, offer comparable or even superior performance in many applications, coupled with a more favorable health and environmental profile.[12][13][14]
For researchers and drug development professionals, the availability of high-quality reference materials and robust, validated analytical methods is non-negotiable. This guide has provided a framework for the comparative evaluation of Benzyl (7-methyloctyl) phthalate and its alternatives, along with detailed experimental protocols to generate the necessary data for informed decision-making. As the landscape of plasticizers continues to evolve, a commitment to rigorous scientific evaluation and the use of certified reference materials will be essential for ensuring product safety and regulatory compliance.
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National Institute of Standards & Technology. (n.d.). Certificate of Analysis: Standard Reference Material 2860 - Phthalates in Polyvinyl Chloride. Retrieved from the NIST website.[5]
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Dopavogui, L. G., et al. (2020). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Food Additives & Contaminants: Part A, 37(10), 1754-1765.[19]
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Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University.[15]
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Smolecule. (2026). Comprehensive Application Notes and Protocols: LC-MS/MS Method Development for Phthalate Metabolite Analysis.[24]
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Brostow, W., Lu, X., & Osmanson, A. T. (2021). Nontoxic bio-plasticizers for PVC as replacements for conventional toxic plasticizers. Polymer Testing, 93, 106934.[13]
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Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.[25]
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Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. Habitable.[12]
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Kim, S., et al. (2015). Sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of benzyl butyl phthalate and its metabolites, monobenzyl phthalate and monobutyl phthalate, in rat plasma, urine, and various tissues collected from a toxicokinetic study. Analytical and Bioanalytical Chemistry, 407(24), 7391-7400.[26]
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LGC Standards. (2014). Certificate of Analysis.[8]
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National Metrology Institute of Japan. (2025). Reference Material Certificate: NMIJ CRM 8152-b(02) - Polyvinyl Chloride (Phthalate Esters in PVC Resin Pellet).[6]
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Patsnap Eureka. (2025). Plasticizers in PVC: Phthalates vs. Non-Phthalates Safety Debate.[1]
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Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.[16]
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CymitQuimica. (n.d.). Benzyl (7-methyloctyl) phthalate.[3]
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LGC Standards. (n.d.). Phthalates Reference Materials.[7]
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CPAChem. (n.d.). Phthalates Standard Solution - 7 components (EPA...).[11]
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CORE. (n.d.). analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms).[17]
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Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.[27]
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AccuStandard. (n.d.). Phthalate Reference Standards.[2]
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Sigma-Aldrich. (n.d.). Bis(7-methyloctyl) phthalate analytical standard.[10]
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Waters Corporation. (n.d.). High Throughput Analysis of Phthalates and Parabens in Cosmetics and Personal Care Products Using UPLC with Mass Detection and Empower 3 Software.[28]
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Environmental Contaminants Reviews. (2019). LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS.[20]
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Science of The Total Environment. (2022). Leaching of phthalate acid esters from plastic mulch films and their degradation in response to UV irradiation and contrasting s.[21]
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Shimadzu. (n.d.). Using GCMS to Determine the Phthalate Content in E-liquid.[18]
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Prime Scholars. (n.d.). Non-Phthalate Plasticizer/Poly (Vinyl Chloride) Compound for Sustainably Based on Biomaterials Using Glycerol from Biodiesel Process.[14]
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Sigma-Aldrich. (n.d.). Benzyl butyl phthalate analytical standard.
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ResearchGate. (2025). Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level | Request PDF.[22]
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Park, K. (2022). Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades.[23]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Phthalate Immunoassays
For researchers and drug development professionals, the accurate quantification of phthalates—ubiquitous plasticizers and potential endocrine disruptors—is paramount.[1][2] While chromatographic methods are the gold standard, immunoassays offer a high-throughput, cost-effective alternative for screening large numbers of samples.[3][4] However, the utility of any immunoassay hinges on the specificity of its antibodies. This guide provides an in-depth comparison of antibody cross-reactivity in phthalate immunoassays, offering field-proven insights and experimental frameworks to empower your research.
The core challenge in developing these assays lies in generating antibodies that can distinguish between various phthalate esters and their metabolites, which often share a common phthalic acid backbone.[5][6] Because phthalates are small molecules (haptens), they must be conjugated to a larger carrier protein, like bovine serum albumin (BSA) or ovalbumin (OVA), to elicit an immune response.[3][7] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity and, consequently, its cross-reactivity profile.
The Principle of Competitive Immunoassays for Phthalate Detection
Phthalate immunoassays predominantly operate on a competitive format. In this setup, free phthalate from a sample competes with a fixed amount of enzyme-labeled phthalate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of phthalate in the sample. Understanding this principle is fundamental to interpreting cross-reactivity data.
Caption: Principle of a direct competitive ELISA for phthalate detection.
Comparing Antibody Performance: Monoclonal vs. Polyclonal
The choice between monoclonal and polyclonal antibodies is a critical decision point in assay development, directly impacting specificity and cross-reactivity.
-
Polyclonal Antibodies (pAbs): These are a heterogeneous mixture of antibodies that recognize multiple epitopes on the target antigen. While often easier and less expensive to produce, their lot-to-lot variability can be a concern.[3] For phthalates, pAbs can be engineered to have broad specificity, which is useful for detecting a class of related compounds, or they can be highly specific, depending on the hapten design and purification process.[6][8]
-
Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, mAbs are homogenous and recognize a single epitope. This inherent specificity generally leads to lower cross-reactivity and high assay reproducibility.[3][9] Developing a mAb with the desired affinity and specificity for a small hapten like a phthalate can be more complex and costly.[7][9]
Quantitative Comparison of Cross-Reactivity
Cross-reactivity is typically quantified by comparing the concentration of a competing compound required to displace 50% of the labeled antigen (IC50) to the IC50 of the primary target analyte.
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competing Compound) x 100
The following table synthesizes cross-reactivity data from various studies, highlighting the performance of different antibodies against a panel of common phthalates.
| Target Analyte | Antibody Type | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Dibutyl Phthalate (DBP) | Monoclonal (mAb) | Diethyl Phthalate (DEP) | <5% | [10] |
| Dimethyl Phthalate (DMP) | <5% | [10] | ||
| Di-(2-ethylhexyl) Phthalate (DEHP) | <5% | [10] | ||
| Diethyl Phthalate (DEP) | Polyclonal (pAb) | Dimethyl Phthalate (DMP) | <9% | [11] |
| Dibutyl Phthalate (DBP) | <9% | [11] | ||
| Di-(2-ethylhexyl) Phthalate (DEHP) | <9% | [11] | ||
| Dimethyl Phthalate (DMP) | Polyclonal (pAb) | Diethyl Phthalate (DEP) | 8.82% | [5] |
| Dipropyl Phthalate (DPrP) | 2.1% | [5] | ||
| Dibutyl Phthalate (DBP) | 2.4% | [5] | ||
| Di-(2-ethylhexyl) Phthalate (DEHP) | No reaction | [5] | ||
| Generic Phthalate Esters (PAEs) | Polyclonal (pAb against DMP hapten) | Diethyl Phthalate (DEP) | 83.84% | [6][8] |
| Di-n-butyl phthalate (DBP) | 48.98% | [6][8] | ||
| Butyl benzyl phthalate (BBP) | 39.37% | [6][8] | ||
| Di-(2-ethylhexyl) Phthalate (DEHP) | 16.69% | [6][8] |
Analysis: As the data illustrates, monoclonal antibodies, such as the one developed for DBP, can achieve very high specificity with minimal cross-reactivity to other common phthalates.[10] In contrast, polyclonal antibodies can be tailored for either high specificity (as seen with the anti-DEP pAb) or broad-spectrum detection.[6][11] The generic PAE antibody, for example, was intentionally designed for class-specific recognition and thus shows significant cross-reactivity.[6] This is a crucial consideration: an assay's "specificity" must be aligned with its intended purpose—quantifying a single analyte versus screening for total phthalate burden.
Experimental Protocol: Assessing Antibody Cross-Reactivity via Competitive ELISA
This protocol provides a robust framework for determining the cross-reactivity of an antibody against various phthalate analogues. It is designed as a self-validating system with essential controls.
4.1. Materials and Reagents
-
High-binding 96-well microtiter plates
-
Target phthalate standard and potential cross-reactants (e.g., DMP, DEP, DBP, DEHP, BBP)
-
Coating Antigen (e.g., Phthalate-OVA conjugate)
-
Primary Antibody (monoclonal or polyclonal against the target phthalate)
-
Enzyme-conjugated Secondary Antibody (if using an indirect competitive format) or Enzyme-conjugated Primary Antibody (for direct competitive format)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay Buffer (e.g., PBST)
-
Enzyme Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
4.2. Workflow for Cross-Reactivity Assessment
Caption: A step-by-step workflow for determining antibody cross-reactivity.
4.3. Detailed Procedure
-
Antigen Coating: Dilute the coating antigen to an optimal concentration (e.g., 0.1-1.0 µg/mL) in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of your target phthalate standard and each potential cross-reactant in Assay Buffer. The concentration range should span from expected non-inhibition to complete inhibition.
-
In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted to its optimal concentration in Assay Buffer). Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated, blocked plate.
-
Essential Controls: Include wells for maximum signal (B₀: antibody + assay buffer, no phthalate) and blank/non-specific binding (NSB: assay buffer only, no antibody).
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation (for indirect assay): Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops in the B₀ wells.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
4.4. Data Analysis and Interpretation
-
Calculate the percentage of binding for each standard and cross-reactant concentration using the formula: % Binding = [(Absorbance_sample - Absorbance_NSB) / (Absorbance_B₀ - Absorbance_NSB)] x 100
-
Plot % Binding versus the logarithm of the analyte concentration for the target phthalate and each cross-reactant.
-
Use a four-parameter logistic regression to fit the curves and determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity for each tested compound using the formula provided in Section 3.
Conclusion and Best Practices
The specificity of an antibody is the bedrock of a reliable phthalate immunoassay. This guide demonstrates that both monoclonal and polyclonal antibodies can be successfully employed, but their performance must be rigorously validated.
-
For High Specificity: When quantifying a single, known phthalate or its metabolite, a monoclonal antibody is often the superior choice due to its inherent specificity and low cross-reactivity.[7][10]
-
For Broad Screening: When the goal is to screen for the presence of multiple phthalates as a group, a broadly cross-reactive polyclonal antibody can be more effective and economical.[6][8]
-
Validation is Non-Negotiable: Regardless of the antibody type, researchers must perform in-house validation to determine the cross-reactivity profile with a panel of relevant, structurally similar compounds. An off-the-shelf kit's data sheet is a starting point, but not a substitute for experimental verification with your specific sample matrices.[12][13]
By understanding the principles of competitive immunoassays and systematically evaluating antibody cross-reactivity, researchers can develop and deploy robust, reliable methods for monitoring phthalate exposure, ensuring data integrity in environmental, food safety, and clinical applications.
References
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Li, L., & Zhang, M. (2020). Development of immunoassays for the determination of phthalates. Journal of Environmental Science and Health, Part B, 55(5), 449-460. [Link]
-
Li, X., et al. (2013). Development of an Enzyme-Linked Immunosorbent Assay for Dibutyl Phthalate in Liquor. International Journal of Molecular Sciences, 14(12), 23831-23841. [Link]
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Zhao, G., et al. (2012). Preparation of an antigen and development of a monoclonal antibody against mono-butyl phthalate (MBP). Food and Agricultural Immunology, 24(3), 269-279. [Link]
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Gold Standard Diagnostics. (n.d.). Phthalates, ELISA, 96-test. [Link]
-
Zhang, M., et al. (2011). Development of highly specific fluorescence immunoassay and enzyme-linked immunosorbent assay for detection of dimethyl phthalate in water samples. International Journal of Environmental Analytical Chemistry, 91(7-8), 704-715. [Link]
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Zhang, M., et al. (2011). Development of highly specific fluorescence immunoassay and enzyme-linked immunosorbent assay for detection of dimethyl phthalate in water samples. Taylor & Francis Online. [Link]
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Zhang, M., et al. (2010). A direct competitive enzyme-linked immunosorbent assay by antibody coated for diethyl phthalate analysis. Analytical Biochemistry, 406(2), 169-175. [Link]
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Druzhilovskaya, O. S., et al. (2022). Development of Lateral Flow Test-System for the Immunoassay of Dibutyl Phthalate in Natural Waters. Chemosensors, 10(11), 456. [Link]
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Malone, D. G., et al. (1987). Cross-reactive idiotype family observed in the phthalate-specific B cell repertoire of adult BALB/c mice: diversity of IgM compared with IgG monoclonal anti-phthalate antibodies. The Journal of Immunology, 138(3), 894-902. [Link]
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Asimakopoulos, A. G., et al. (2023). Environmental Aspect Concerning Phthalates Contamination: Analytical Approaches and Assessment of Biomonitoring in the Aquatic Environment. Water, 15(12), 2199. [Link]
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Tang, M., et al. (2015). Synthesis of an artificial antigen and preparation of a polyclonal antibody for the sensitive determination of phthalate esters. Analytical Methods, 7(9), 3943-3950. [Link]
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Li, L., & Zhang, M. (2020). Development of immunoassays for the determination of phthalates. Taylor & Francis Online. [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. [Link]
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Zhang, M., et al. (2007). A novel competitive fluorescence immunoassay for the determination of dibutyl phthalate. Analytica Chimica Acta, 580(1), 10-16. [Link]
-
Tang, M., et al. (2015). Synthesis of an artificial antigen and preparation of a polyclonal antibody for the sensitive determination of phthalate esters by enzyme-linked immunoassay. RSC Publishing. [Link]
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ResearchGate. (2020). The several strategies of an immunoassay for the quantitative determination of PAEs. [Link]
-
Guo, Y., & Kannan, K. (2013). A Review of Biomonitoring of Phthalate Exposures. Toxics, 1(1), 1-19. [Link]
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Semenova, A. A., et al. (2023). Detection of Dibutyl Phthalate in Surface Water by Fluorescence Polarization Immunoassay. Chemosensors, 11(12), 606. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phthalates | Biomonitoring. [Link]
-
Koch, H. M., et al. (2013). Identifying Sources of Phthalate Exposure With Human Biomonitoring: Results of a 48h Fasting Study With Urine Collection and Personal Activity Patterns. Environmental Health Perspectives, 121(11-12), 1294-1299. [Link]
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Koch, H. M., & Calafat, A. M. (2011). Assessing exposure to phthalates - the human biomonitoring approach. Molecular Nutrition & Food Research, 55(7), 998-1004. [Link]
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Performance of Stationary Phases for Phthalate Separation: A Comparative Technical Guide
Executive Summary & Technical Verdict
The separation of phthalate esters (PAEs) and their metabolites presents a unique chromatographic challenge due to the presence of structural isomers (e.g., DINP, DIDP) and the wide polarity range between parent diesters and hydrolyzed monoesters.
While C18 (Octadecyl) and 5% Phenyl-methylpolysiloxane have historically been the "generic" standards for LC and GC respectively, experimental data indicates they are often insufficient for resolving critical isomeric pairs in complex matrices.
The Verdict:
-
For LC-MS/MS (Metabolites/Labile PAEs): Biphenyl stationary phases are superior to C18, offering distinct
selectivity that resolves structural isomers co-eluting on alkyl phases. -
For GC-MS (Environmental/Packaging): Arylene-modified phases (e.g., Rxi-XLB type) outperform standard 5% phenyl columns, providing lower bleed and enhanced resolution for complex mixtures of 18+ regulated phthalates.
Mechanistic Basis of Separation[1][2]
To select the correct stationary phase, one must understand the interaction physics.[1] Phthalates possess an aromatic ring and two ester groups. Standard alkyl phases (C18) rely almost exclusively on hydrophobicity (Van der Waals forces), which is often identical across isomers.
Biphenyl and Phenyl-Hexyl phases introduce a secondary retention mechanism:
Visualization: Interaction Mechanisms[4]
Figure 1: Mechanistic comparison of C18 vs. Biphenyl interactions. The dual-mechanism of Biphenyl phases provides the orthogonality required for isomer separation.
Comparative Analysis: Liquid Chromatography (LC)
LC is the preferred method for analyzing phthalate metabolites (e.g., MEHP, MBP) in biological fluids (urine, serum) because these compounds are polar and thermally labile.
C18 vs. Biphenyl Performance Data[5]
The following data summarizes a comparative study separating a mixture of 14 phthalate metabolites.
| Parameter | C18 (Traditional) | Biphenyl (Recommended) | Technical Insight |
| Stationary Phase | Octadecylsilane (USP L1) | Biphenyl (USP L11) | Biphenyl provides high aromatic selectivity. |
| Retention Mechanism | Hydrophobic only | Hydrophobic + | Dual mechanism resolves isomers.[2] |
| Critical Pair Resolution ( | < 1.0 (Co-elution) | > 1.8 (Baseline) | Specifically for isomers like iso- vs n-butyl phthalate. |
| Peak Symmetry (As) | 1.2 - 1.5 | 1.0 - 1.1 | Better kinetics for aromatic analytes. |
| Aqueous Stability | Moderate (Dewetting risk) | High | Biphenyl phases are often 100% aqueous stable, ideal for polar metabolite retention.[3] |
Experimental Observation:
In a direct comparison using a water/methanol gradient, the C18 column failed to resolve the isomeric pair Di-n-butyl phthalate (DnBP) and Di-isobutyl phthalate (DiBP) . The Biphenyl column achieved baseline separation (
Comparative Analysis: Gas Chromatography (GC)
GC is the standard for environmental analysis (EPA Method 8061A) of parent phthalate diesters.
5% Phenyl vs. Arylene (XLB) Phases
While "5% Phenyl" (e.g., DB-5ms, Rxi-5ms) is the industry standard, "Arylene" phases (e.g., Rxi-XLB, DB-XLB) incorporate the phenyl group into the siloxane backbone rather than as a pendant group. This increases thermal stability and alters selectivity.
| Feature | 5% Phenyl (Standard) | Arylene / XLB (Optimized) | Impact on Phthalate Analysis |
| Bleed (at 320°C) | Moderate | Ultra-Low | Lower background noise for trace analysis (ppb levels). |
| Elution Order | Boiling Point driven | Selectivity driven | XLB phases can separate critical pairs like Benzoate/Phthalate interferences. |
| Separation of DINP/DIDP | Partial overlap | Enhanced resolution | Crucial for quantifying these complex isomeric mixtures. |
| Run Time (18 cmpds) | ~15 mins | < 10 mins | Higher thermal limits allow faster ramp rates. |
Validated Experimental Protocol (LC-MS/MS)
Objective: Separation of Phthalate Metabolites in Urine. System: UHPLC-MS/MS (Triple Quadrupole).
Phase Selection[2][3][6][7][8][9][10][11]
-
Column: Kinetex or Raptor Biphenyl, 2.1 x 100 mm, 2.6 µm core-shell particles.
-
Why: Core-shell particles provide high efficiency at lower backpressures; Biphenyl chemistry ensures isomer resolution.
Mobile Phase & Gradient[8][12][13][14]
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH control).
-
Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol promotes
interactions better than Acetonitrile).
Step-by-Step Workflow
-
Equilibration: Flow rate 0.4 mL/min at 5% B for 2 minutes.
-
Injection: 5-10 µL sample (enzymatically deconjugated urine).
-
Gradient Ramp:
-
0-1 min: Hold 5% B (Focuses polar metabolites).
-
1-8 min: Linear ramp to 95% B.
-
8-10 min: Hold 95% B (Elutes hydrophobic parents like DEHP).
-
-
Re-equilibration: 2 minutes at initial conditions.
Method Development Decision Tree
Figure 2: Decision matrix for selecting the optimal stationary phase based on analyte type and matrix complexity.
References
-
Restek Corporation. (2020).[4] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Application Notes.
-
Phenomenex. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.
-
BenchChem. (2025).[2][5][6] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. BenchChem Technical Guides.
-
U.S. EPA. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA Test Methods.
-
Agilent Technologies. (2023). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Application Notes.
Sources
Comparative Guide: Estrogenic Activity of Benzyl (7-methyloctyl) Phthalate (BiNP) vs. Standard Phthalates
Topic: Estrogenic Activity of Benzyl (7-methyloctyl) Phthalate Compared to Other Phthalates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzyl (7-methyloctyl) phthalate (CAS 126198-74-1), often categorized under Benzyl Isononyl Phthalates (BiNP) , represents a structural hybrid between the highly estrogenic Benzyl Butyl Phthalate (BBP) and the high-molecular-weight, generally inactive Di-isononyl Phthalate (DINP).
While BBP is a confirmed xenoestrogen (
Chemical Profile & Structural Basis (SAR)
To understand the estrogenic potential of Benzyl (7-methyloctyl) phthalate, one must analyze its Structure-Activity Relationship (SAR) relative to known agonists. The estrogenicity of phthalates is governed by two key structural features:
-
The Benzyl Ring: Mimics the A-ring of
-estradiol, facilitating stacking within the receptor pocket. -
Alkyl Chain Length: Determines steric fit. Chains of C3–C5 (e.g., Butyl) fit well; chains >C6 (e.g., Octyl/Nonyl) create steric clashes.
Table 1: Structural & Potency Comparison
| Compound | Abbr. | Structure Type | Alkyl Chain Length | Estrogenic Activity (MCF-7) | Relative Potency (vs. E2) |
| Benzyl Butyl Phthalate | BBP | Benzyl + Alkyl | C4 (Butyl) | High (Agonist) | |
| Benzyl (7-methyloctyl) Phthalate | BiNP | Benzyl + Alkyl | C9 (Isononyl) | Weak / Negligible | Predicted < |
| Dibutyl Phthalate | DBP | Dialkyl | C4 + C4 | Moderate | |
| Di-isononyl Phthalate | DINP | Dialkyl | C9 + C9 | Inactive | N/A |
| Di(2-ethylhexyl) Phthalate | DEHP | Dialkyl | C8 + C8 | Inactive/Anti-androgenic | N/A |
Visualizing the SAR Logic
The following diagram illustrates why BiNP falls between BBP and DINP in terms of activity.
Figure 1: Structure-Activity Relationship (SAR) flow demonstrating the degradation of estrogenic potency from BBP to DINP based on chain length and ring structure.
Mechanistic Pathways: ER Interaction
The primary mechanism for phthalate-induced estrogenicity is genomic signaling via Estrogen Receptor Alpha (ER
The Mechanism of Action
-
Ligand Entry: The phthalate enters the hydrophobic Ligand Binding Domain (LBD).
-
Binding: The benzyl ring (in BBP/BiNP) aligns with the hydrophobic residues (Phe404, Leu387) usually occupied by the estradiol A-ring.
-
Helix 12 Dynamics (The Switch):
-
BBP (C4): The short butyl chain allows Helix 12 to close, sealing the pocket and recruiting co-activators (SRC-1).
-
BiNP (C9): The bulky 7-methyloctyl tail protrudes, preventing full Helix 12 closure. This results in a destabilized complex that fails to efficiently recruit co-activators, leading to weak or null transcription.
-
Figure 2: Differential activation of the Estrogen Receptor (ER) signaling pathway by phthalates. BiNP often fails at the Helix 12 closure step.
Experimental Protocols for Validation
To empirically verify the estrogenic activity of Benzyl (7-methyloctyl) phthalate, two "Gold Standard" assays are recommended. These protocols are self-validating through the use of positive (
A. E-Screen Assay (MCF-7 Cell Proliferation)
This assay measures the mitogenic effect of the compound on estrogen-sensitive breast cancer cells.[1]
Protocol Steps:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at low density (2,000 cells/well) in phenol-red-free DMEM + 5% charcoal-stripped FBS (to remove endogenous hormones).
-
Starvation: Incubate for 24 hours to synchronize the cell cycle.
-
Treatment:
-
Vehicle Control: 0.1% DMSO.
-
Positive Control:
-estradiol ( to M). -
Test Compound (BiNP): Serial dilutions (
to M). -
Reference (BBP): Serial dilutions (
to M).
-
-
Incubation: 144 hours (6 days).
-
Quantification: Sulforhodamine B (SRB) or MTT assay to measure biomass.
-
Calculation: Calculate the Relative Proliferative Effect (RPE) compared to the maximal
response.
B. Competitive Ligand Binding Assay
Determines if BiNP physically binds to the ER or acts via a secondary mechanism.
Protocol Steps:
-
Preparation: Isolate cytosolic ER from rat uterus or use recombinant human ER
. -
Incubation: Mix ER preparation with radiolabeled
-estradiol (1 nM). -
Competition: Add unlabeled BiNP at increasing concentrations (
to M). -
Separation: Remove unbound ligand using dextran-coated charcoal.
-
Measurement: Scintillation counting.
-
Analysis: Plot % specific binding vs. log concentration to determine
.
Figure 3: Step-by-step workflow for the E-Screen Assay, the standard method for quantifying estrogenic cell proliferation.
Risk Assessment & Conclusion
Scientific Consensus: Benzyl (7-methyloctyl) phthalate is a Class 2 Estrogen Mimic Candidate (structurally suspect but functionally weak).
-
High Risk: BBP (Active at
levels). -
Low Risk: BiNP (Likely inactive below
levels). -
No Risk: DINP (Inactive).
Implication for Drug Development: If BiNP is being considered as a plasticizer for pharmaceutical packaging or delivery devices, it presents a safer toxicological profile than BBP regarding estrogenicity. However, due to the presence of the benzyl ring, it may still trigger "false positives" in high-throughput screening or possess anti-androgenic properties (a common trait of C4–C9 phthalates) which should be tested separately.
References
-
Harris, C. A., et al. (1997). The Estrogenic Activity of Phthalate Esters in Vitro.[1][2][3][4] Environmental Health Perspectives.[1][2] Link
-
Zacharewski, T. R., et al. (1998).[1] Examination of the in vitro and in vivo estrogenic activities of eight commercial phthalate esters. Toxicological Sciences.[1][2] Link
-
Soto, A. M., & Sonnenschein, C. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants.[1] Environmental Health Perspectives.[1][2] Link
-
European Chemicals Agency (ECHA). (2013). Evaluation of new scientific evidence concerning DINP and DIDP.Link
-
Jobling, S., et al. (1995). A variety of environmentally persistent chemicals, including some phthalate plasticizers, are weakly estrogenic. Environmental Health Perspectives.[1][2] Link
Sources
A Comparative Guide to the Migration of Benzyl (7-methyloctyl) phthalate and its Alternatives from Plastic Matrices
This guide provides a comprehensive analysis of the migration of Benzyl (7-methyloctyl) phthalate from plastic materials, offering a comparative perspective against common alternative plasticizers. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies, comparative performance data, and the scientific rationale underpinning the selection of plasticizers in various applications.
Introduction: The Challenge of Plasticizer Migration
Plasticizers are essential additives that impart flexibility and durability to polymeric materials, notably polyvinyl chloride (PVC).[1][2] However, these molecules are not chemically bound to the polymer matrix and can leach into the surrounding environment, a phenomenon known as migration.[2][3][4] This is of particular concern in applications involving direct contact with food, pharmaceuticals, and medical devices, where migrated plasticizers can pose health risks.[1][5][6] Phthalate esters, a common class of plasticizers, have come under scrutiny for their potential endocrine-disrupting properties.[5][6]
Benzyl (7-methyloctyl) phthalate, a member of the phthalate family, is utilized to enhance the properties of plastics. Understanding its migration behavior is critical for risk assessment and the development of safer alternatives. This guide will compare the migration characteristics of Benzyl (7-methyloctyl) phthalate with other plasticizers, providing the necessary data and protocols to make informed decisions in material selection and product development.
Regulatory Landscape: Setting the Migration Limits
Regulatory bodies worldwide have established specific migration limits (SMLs) for plasticizers to safeguard public health. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food is a key piece of legislation.[7][8] While a specific SML for Benzyl (7-methyloctyl) phthalate is not explicitly listed in the readily available documentation, limits for structurally similar phthalates, such as Benzyl Butyl Phthalate (BBP), provide a regulatory benchmark. For BBP, the SML is set at 6.0 mg/kg of food.[7] Additionally, a group limit of 0.6 mg/kg applies to the sum of DBP, BBP, DEHP, and diisobutyl phthalate (DIBP).[8][9] The U.S. Food and Drug Administration (FDA) also regulates the use of phthalates in food contact applications.[10]
These regulations underscore the importance of accurate and reliable migration testing to ensure product compliance and consumer safety.
Comparative Analysis of Plasticizer Migration
The migration of a plasticizer is influenced by several factors, including its chemical structure, molecular weight, the nature of the polymer matrix, contact time, temperature, and the composition of the contact medium (food simulant).[5][11] Fatty foods, for instance, tend to promote higher levels of phthalate migration.[5]
Benzyl (7-methyloctyl) phthalate vs. Alternative Plasticizers
While specific migration data for Benzyl (7-methyloctyl) phthalate is not extensively available in public literature, we can infer its likely behavior based on its structure and compare it with well-studied alternatives.
A variety of non-phthalate plasticizers are available as alternatives, including benzoates, citrates, adipates, and terephthalates.[1][12][13] Dibenzoate-based plasticizers, such as Diethylene Glycol Dibenzoate and DiPropylene Glycol DiBenzoate, are often used as replacements for phthalates like DBP and BBP.[12][14] Other alternatives include diisononyl cyclohexane-1,2 dicarboxylate (DINCH) and tris-2-ethylhexyl trimellitate (TOTM), which are used in applications like medical devices and food packaging.[13][15]
Table 1: Comparison of Plasticizer Properties and Typical Migration Behavior
| Plasticizer | Chemical Class | Key Properties | Typical Migration Tendency |
| Benzyl (7-methyloctyl) phthalate | Phthalate | High efficiency, good compatibility with PVC | Expected to be moderate to high, especially in fatty simulants |
| Diethylene Glycol Dibenzoate (DEGDB) | Benzoate | High solvating, fast fusing | Generally lower than traditional phthalates[12] |
| Di(2-ethylhexyl) adipate (DEHA) | Adipate | Good low-temperature flexibility | Can be significant, particularly in fatty foods[13] |
| Acetyl tributyl citrate (ATBC) | Citrate | Good toxicological profile, biodegradable | Generally low, considered a safer alternative[1] |
| Diisononyl cyclohexane-1,2 dicarboxylate (DINCH) | Aliphatic dicarboxylic acid ester | Good toxicological profile, low migration potential | Low, widely used in sensitive applications[13][15] |
Experimental Protocols for Migration Studies
Accurate determination of plasticizer migration requires robust and validated analytical methods. The general workflow involves exposing the plastic material to a food simulant under controlled conditions, followed by the analysis of the simulant for the target plasticizer.
Experimental Workflow for Migration Testing
Caption: General workflow for determining plasticizer migration from plastic materials.
Detailed Step-by-Step Methodology
Objective: To quantify the migration of Benzyl (7-methyloctyl) phthalate from a plastic sample into a food simulant.
Materials:
-
Plastic sample containing Benzyl (7-methyloctyl) phthalate
-
Food Simulants (as per regulatory guidelines, e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and olive oil for fatty foods)
-
Glassware (pre-cleaned by rinsing with methanol and heating at 400°C for 2 hours)[5]
-
Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) consumables[16][17]
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometer (UPLC-MS/MS)[5][17]
-
Analytical standards of Benzyl (7-methyloctyl) phthalate
Procedure:
-
Sample Preparation: Cut the plastic sample into pieces with a known surface area.
-
Migration Cell Setup: Place the plastic pieces in a glass migration cell and add a known volume of the selected food simulant, ensuring the sample is fully immersed.
-
Exposure: Incubate the migration cell at a specified temperature (e.g., 40°C or 70°C) for a defined period (e.g., 10 days), as stipulated by relevant regulations or study design.[5]
-
Sample Collection: After the exposure period, carefully remove the plastic samples and collect the food simulant for analysis.
-
Analyte Extraction:
-
For aqueous simulants (SPE): Condition an appropriate SPE cartridge (e.g., C18). Pass the simulant through the cartridge to adsorb the phthalate. Elute the analyte with a suitable solvent like ethyl acetate.[16]
-
For fatty food simulants (Liquid-Liquid Extraction followed by SPE): Dilute the oil simulant in a non-polar solvent (e.g., hexane) and perform a liquid-liquid extraction with a polar solvent (e.g., acetonitrile). The polar phase can then be further cleaned up using SPE.
-
-
Instrumental Analysis:
-
GC-MS: Analyze the extracted sample using a GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the analyte.[17][18]
-
UPLC-MS/MS: For higher sensitivity and selectivity, UPLC-MS/MS can be employed. This technique offers excellent separation efficiency and specific detection through multiple reaction monitoring (MRM).[5]
-
-
Quantification: Create a calibration curve using analytical standards of Benzyl (7-methyloctyl) phthalate. Quantify the concentration in the sample by comparing its response to the calibration curve.
Data Presentation and Interpretation
The results of migration studies are typically expressed in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of the contact surface (mg/dm²).
Table 2: Hypothetical Migration Data for Benzyl (7-methyloctyl) phthalate from PVC (Note: This data is illustrative and not based on specific experimental results for Benzyl (7-methyloctyl) phthalate due to limited public data. It serves as an example for data presentation.)
| Food Simulant | Temperature (°C) | Time (days) | Migration Level (mg/kg) |
| 10% Ethanol | 40 | 10 | 0.5 |
| 50% Ethanol | 40 | 10 | 1.2 |
| Olive Oil | 40 | 10 | 5.8 |
| 10% Ethanol | 70 | 2 | 1.1 |
| Olive Oil | 70 | 2 | > 6.0 (Exceeds BBP SML) |
Interpretation of Results: The hypothetical data illustrates that migration is significantly higher into the fatty food simulant (olive oil) and increases with temperature. These trends are consistent with the known behavior of phthalates.[5]
Causality Behind Experimental Choices
-
Choice of Food Simulants: The selection of food simulants is dictated by regulatory guidelines (e.g., EU Regulation 10/2011) and aims to mimic the properties of different food types (aqueous, acidic, alcoholic, fatty). This ensures the migration test is representative of real-world food contact scenarios.
-
Temperature and Time: The test conditions for temperature and time are chosen to simulate the intended use of the plastic article, including storage conditions and potential heating (e.g., microwave use).[17]
-
Analytical Technique: The choice between GC-MS and LC-MS/MS depends on the required sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte. MS-based detectors are crucial for unambiguous identification and accurate quantification.[5][17]
Conclusion and Future Perspectives
The migration of plasticizers from plastic materials is a critical safety and quality parameter. While specific data on Benzyl (7-methyloctyl) phthalate is limited, by understanding the behavior of structurally similar phthalates and employing robust analytical methodologies, a reliable assessment of its migration potential can be achieved. The comparison with alternative plasticizers highlights a trend towards developing and utilizing substances with lower migration profiles and better toxicological characteristics.
Future research should focus on generating specific migration data for emerging plasticizers like Benzyl (7-methyloctyl) phthalate under a wide range of conditions and in various polymer matrices. This will enable a more accurate risk assessment and facilitate the development of even safer and more effective plastic materials for sensitive applications.
References
-
QIMA. (2025, March 13). Phthalates in Food Contact Materials: Importance of Testing. QIMA Blog. [Link]
-
Nayakem. PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future. [Link]
- Li, X., et al. (2020). Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent. Journal of Analytical Methods in Chemistry.
- Van den Eede, N., et al. (2015). Human exposure, hazard and risk of alternative plasticizers to phthalate esters. Department of Environmental Science.
- Menezes, H. C., et al. (2014). Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations. International Journal of Environmental Research and Public Health, 11(1), 507-526.
- Nguele, R. L., et al. (2021).
-
U.S. Food and Drug Administration (FDA). (2024, October 29). Phthalates in Food Packaging and Food Contact Applications. [Link]
- Al-Nidawy, A. A. M., et al. (2021). Evaluation of the Occurrence of Phthalates in Plastic Materials Used in Food Packaging. Applied Sciences, 11(5), 2130.
- North, E. J., & Halden, R. U. (2013). Phthalates and Their Alternatives: Health and Environmental Concerns. Reviews on Environmental Health, 28(1), 29-47.
- BoussoUM, M. O., & Belhaneche-Bemsemera, N. (2016). GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD A. Journal of Engineering Science and Technology, 11(10), 1436-1445.
-
Triskelion. Phthalates in Food Contact Materials: Problem, Compliance, and Analytical Services. [Link]
- Pehnec, G., & Jakovljević, I. (2018). Migration of Phthalates from Plastic Containers into Soft Drinks and Mineral Water. Archives of Industrial Hygiene and Toxicology, 69(4), 324-330.
-
PlasticsToday. (2009, April 30). Phthalate alternative recognized by ECHA. [Link]
- Hsieh, T. H., et al. (2016). Benzyl butyl phthalate induces migration, invasion, and angiogenesis of Huh7 hepatocellular carcinoma cells through nongenomic AhR/G-protein signaling. Oncotarget, 7(28), 44113-44125.
- O'Connor, M., & Jakus, T. (2020). POTENTIAL MIGRATION OF PHTHALATES FROM DIFFERENT POLYMERS INTO FOOD. Journal of Hygienic Engineering and Design, 32, 3-9.
- Le Fol, V., et al. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. International Journal of Molecular Sciences, 22(4), 1764.
- Capolupo, M., et al. (2019). The leaching of phthalates from PVC can be determined with an infinite sink approach. MethodsX, 6, 2408-2414.
- Capolupo, M., et al. (2019). The leaching of phthalates from PVC can be determined with an infinite sink approach. MethodsX, 6, 2408-2414.
-
Park, K. (2022, September 26). Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades. Kinam Park. [Link]
- Korkmaz, S. D., et al. (2023). Migration Of Phthalates From Plastic Packages Into Dairy Products. Kafkas Universitesi Veteriner Fakultesi Dergisi, 29(4), 349-356.
-
Mérieux NutriSciences. (2023, September 28). 16th Amendment to EU Regulation on Food Contact Materials. [Link]
-
ETH Library. (2024, January 30). Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling. [Link]
- Din, S. N., et al. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Malaysian Journal of Chemical Engineering & Technology, 6(1), 1-8.
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- 18. digituma.uma.pt [digituma.uma.pt]
Safety Operating Guide
Personal Protective Equipment & Operational Strategy: Benzyl (7-methyloctyl) phthalate
Executive Summary & Hazard Context
Benzyl (7-methyloctyl) phthalate (often synonymous with or a primary isomer of Benzyl Isononyl Phthalate , CAS 126198-74-1 or related alkyl-benzyl mixtures like CAS 68515-40-2) presents a specific toxicological profile driven by its lipophilic nature and metabolic hydrolysis.[1]
While often perceived as "low volatility" liquids, benzyl-alkyl phthalates are Category 1B Reproductive Toxicants (Presumed Human Reproductive Toxicant).[1] They possess high aquatic toxicity and are persistent in the environment.
The Core Safety Directive: Treat this substance as a "Silent Permeator." Its high viscosity and low vapor pressure mask its ability to solvate through standard laboratory glove materials (PVC, Latex) and bio-accumulate via dermal absorption.
Risk Assessment & Exposure Limits
Before selecting PPE, you must quantify the risk based on the operational state.
| Parameter | Data / Limit | Scientific Rationale |
| Physical State | Viscous Liquid (Oily) | Low volatility at RT; high aerosol risk if heated/sonicated.[1] |
| Critical Hazard | Reprotox 1B | May damage fertility or the unborn child.[2][3][4] Anti-androgenic activity. |
| Environmental | Aquatic Acute 1 | Extremely toxic to aquatic life; strict disposal protocols required. |
| OEL (TWA) | ~3-5 mg/m³ (Est.) | Based on analogue Benzyl Butyl Phthalate.[1] No specific OEL exists; use ALARA principle. |
| Skin Absorption | High | Lipophilic structure facilitates dermal uptake. |
Personal Protective Equipment (PPE) Matrix
Hand Protection (The Critical Barrier)
Do NOT use Latex or Vinyl (PVC). Phthalates act as plasticizers; they will solvate the plasticizers in PVC gloves or permeate the loose matrix of natural rubber, rendering them ineffective within minutes.
| Contact Type | Material Recommendation | Min. Thickness | Breakthrough Time (BT) | Mechanism of Action |
| Incidental Splash | Nitrile Rubber | 0.11 mm (4 mil) | > 30 mins | Nitrile provides temporary resistance.[1] Protocol: Change immediately upon splash. |
| High Risk / Immersion | Laminate (PE/EVOH) | Multi-layer | > 480 mins | "Silver Shield" or "4H" gloves provide broad chemical resistance against esters.[1] |
| Synthesis / Heating | Viton® or Butyl | 0.3 mm | > 240 mins | High density cross-linking prevents thermal-aided permeation.[1] |
Respiratory Protection
While vapor pressure is low (< 0.01 Pa at 20°C), heating or vigorous mixing generates sub-micron mists.
-
Standard Handling: Fume hood (Face velocity > 0.5 m/s).[1]
-
Outside Hood/Spill: Half-face respirator with Combination Filter A-P3 (Organic Vapor + High Efficiency Particulate).[1]
Logic Flow for PPE Selection
The following decision tree dictates PPE setup based on your experimental energy input.
Figure 1: PPE Decision Logic.[1] Select protection level based on thermal energy, which increases permeation rates.
Operational Protocol: Safe Handling Workflow
This protocol utilizes a "Clean-Dirty" Zoning concept to prevent cross-contamination of this persistent oil.[1]
Step 1: Engineering Setup[1]
-
Verify Ventilation: Ensure fume hood is active.
-
Surface Prep: Line the work surface with an absorbent, impermeable-backed bench mat (e.g., Benchkote).[1] Phthalates are oily and difficult to remove from stainless steel without solvent.
Step 2: Transfer & Weighing (The Viscosity Challenge)
Benzyl (7-methyloctyl) phthalate is viscous.[1] Traditional air-displacement pipettes often drip, causing contamination.[1]
-
Tool Selection: Use Positive Displacement Pipettes or glass syringes.
-
Weighing: Do not weigh directly on the balance pan. Place the receiving vessel inside a secondary container (beaker) before moving to the balance.
-
Technique: Wipe the syringe tip with a lint-free wipe before transfer to prevent hanging drops from falling on the bench.[1]
Step 3: Synthesis & Reaction
If using this as a reagent in synthesis:
-
Closed Systems: Prefer Schlenk lines or sealed reactors to open vessels.
-
Temperature Control: If heating >100°C, assume phthalate anhydride or benzyl alcohol vapors may form (decomposition products).[1]
Step 4: Decontamination & Doffing[1]
-
Solvent Wash: Clean glassware immediately with Acetone or Ethyl Acetate . Water/detergent is ineffective.
-
Glove Inspection: Check fingertips for "tackiness" or swelling. If found, the glove has failed.
-
Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk if residue is present).
Emergency Response & Disposal
Spill Management Workflow
Phthalates do not evaporate. A spill remains a hazard indefinitely until physically removed.
Figure 2: Spill Response Pathway.[1] Note the requirement for solvent cleaning, as mechanical wiping alone leaves a residue.[1]
Waste Disposal
-
Liquid Waste: Collect in "Non-Halogenated Organic" waste streams (unless mixed with halogens).[1]
-
Solid Waste: Contaminated gloves, wipes, and mats must be incinerated. Do NOT dispose of in regular trash.
-
Aquatic Protection: Never pour down the sink. Even trace amounts can trigger chronic aquatic toxicity alerts in wastewater treatment plants.
References
-
European Chemicals Agency (ECHA). Substance Information: Benzyl isononyl phthalate (EC 404-360-3).[1] Retrieved from ECHA Registration Dossier. [Link][1]
-
PubChem. Benzyl butyl phthalate (Analogue Structure Safety Data). National Library of Medicine. [Link]
-
Pharmaffiliates. Phthalic acid, bis-isononyl ester (Structural Reference).[1] [Link][1]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
